Fmoc-Lys(2-Cl-Z)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29ClN2O6/c30-25-14-6-1-9-19(25)17-37-28(35)31-16-8-7-15-26(27(33)34)32-29(36)38-18-24-22-12-4-2-10-20(22)21-11-3-5-13-23(21)24/h1-6,9-14,24,26H,7-8,15-18H2,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEYAXRHPZGZOL-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-Lys(2-Cl-Z)-OH: A Technical Guide to Solubility and Stability for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of Nα-Fmoc-Nε-(2-chlorobenzyloxycarbonyl)-L-lysine (Fmoc-Lys(2-Cl-Z)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering a comprehensive overview of the compound's properties, alongside detailed experimental protocols and logical workflows.
Executive Summary
This compound is a derivative of the amino acid lysine, where the alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group of the side chain is protected by a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. This orthogonal protection scheme is fundamental to modern peptide synthesis, allowing for the selective deprotection of the α-amino group for peptide chain elongation while the side chain remains protected. The 2-Cl-Z group offers robust protection that is stable to the basic conditions required for Fmoc removal but can be efficiently cleaved under strong acidic conditions during the final step of peptide release from the solid support. Understanding the solubility and stability of this reagent is paramount for optimizing synthesis protocols, ensuring high purity, and maximizing the yield of the target peptide.
Solubility Profile
Qualitative Solubility: this compound is expected to be soluble in common organic solvents used in peptide synthesis, including:
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
It is considered to be sparingly soluble in water.[1]
Quantitative Solubility Data: Specific quantitative solubility data for this compound is limited. However, data for the related compound, Fmoc-L-Lys-OH, provides a useful reference point.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Conditions |
| DMSO | 50 | 135.71 | Ultrasonic and pH adjusted to 2 with 1 M HCl. Use of newly opened, hygroscopic DMSO is recommended.[2] |
| Methanol | 5.74 | 15.58 | Ultrasonic and pH adjusted to 6 with HCl.[2] |
| Water | 3.64 | 9.88 | Ultrasonic and pH adjusted to 3 with 1 M HCl.[2] |
| Table 1: Quantitative solubility data for the related compound Fmoc-L-Lys-OH. |
Furthermore, studies on a green solvent, PolarClean (methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate), have shown that most Fmoc-amino acids exhibit a solubility of greater than 0.4 M.[3]
Stability Profile
The stability of this compound is defined by the chemical properties of its two protecting groups, the Fmoc group and the 2-Cl-Z group, under various conditions encountered during storage and synthesis.
Storage and Solution Stability:
-
Solid Form: As a solid powder, it is recommended to store the compound at 2-8°C for long-term stability.
-
In Solution: Solutions of Fmoc-amino acids in DMF are reported to be stable for at least one week when stored in a refrigerator.[4] For longer-term storage of stock solutions, freezing is recommended.
Chemical Stability: The orthogonal nature of the protecting groups is key to the utility of this compound in SPPS.
| Protecting Group | Conditions for Removal (Lability) | Conditions of Stability |
| Fmoc | Mildly basic conditions (e.g., 20% piperidine (B6355638) in DMF).[5][6] | Acidic conditions (e.g., TFA).[7] |
| 2-Cl-Z | Strong acidic conditions (e.g., HF, TFMSA, TFA) and hydrogenolysis.[8] | Basic conditions used for Fmoc deprotection. |
| Table 2: Chemical stability of the protecting groups of this compound. |
The stability of the 2-Cl-Z group to repeated cycles of Fmoc deprotection with piperidine prevents the formation of branched peptides and other side products. Conversely, the stability of the Fmoc group to acidic conditions allows for the use of acid-labile resins and other side-chain protecting groups without premature cleavage of the N-terminal protection.
Experimental Protocols
The following are detailed, generalized protocols for determining the solubility and stability of this compound. These methods can be adapted by researchers to obtain specific quantitative data.
Protocol for Thermodynamic Solubility Determination
This protocol describes the shake-flask method, a common technique for determining thermodynamic solubility.
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent (e.g., DMF, NMP, DCM, Acetonitrile).
-
Ensure enough solid is added so that it remains present after equilibrium is reached.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 265 nm for the Fmoc group).
-
Prepare a calibration curve using standards of known concentrations of this compound.
-
Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor. The result is the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Protocol for Forced Degradation Study
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.[9][10]
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[9]
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, taking samples at shorter intervals due to the lability of the Fmoc group.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and protect from light for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period. Also, reflux the stock solution at a controlled temperature.
-
Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber.
-
-
Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary (for acidic and basic samples), and dilute it to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from its degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the intact compound in the stressed sample to that of an unstressed control sample.
-
Identify and characterize the major degradation products using techniques like LC-MS.
-
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate key logical flows involving this compound in the context of peptide synthesis.
Diagram 1: General workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
References
- 1. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. nbinno.com [nbinno.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
The 2-Cl-Z Protecting Group: An In-depth Technical Guide
The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a crucial amine protecting group in the field of peptide synthesis and drug development. As a derivative of the benzyloxycarbonyl (Cbz or Z) group, the 2-Cl-Z group offers enhanced stability under acidic conditions, making it a valuable tool in complex synthetic strategies, particularly in Boc-based solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the key features, chemical properties, and applications of the 2-Cl-Z protecting group for researchers, scientists, and drug development professionals.
Core Features and Chemical Properties
The 2-Cl-Z group is characterized by the presence of a chlorine atom on the ortho position of the benzyl (B1604629) ring of the Cbz group. This electron-withdrawing substituent increases the acid stability of the urethane (B1682113) linkage, preventing its cleavage under the milder acidic conditions used for the removal of other protecting groups like tert-butyloxycarbonyl (Boc).[1]
The primary application of the 2-Cl-Z group is the protection of the side-chain amino group of lysine (B10760008) and ornithine in Boc-SPPS.[2][3][4] In this strategy, the temporary Nα-Boc group is selectively removed at each cycle using trifluoroacetic acid (TFA), while the more robust 2-Cl-Z group on the side chain remains intact.[5]
Key advantages of the 2-Cl-Z protecting group include:
-
Enhanced Acid Stability: Greater stability towards acidic reagents compared to the standard Z group.[1]
-
Orthogonality with Boc Group: Stable to the repetitive TFA treatments required for Nα-Boc deprotection in SPPS.[5]
-
Versatile Deprotection Methods: Can be removed under strong acidic conditions or by catalytic hydrogenolysis.[1][2]
Data Presentation: Stability of Amine Protecting Groups
The selection of an appropriate protecting group strategy is paramount in peptide synthesis. The following tables summarize the stability of the 2-Cl-Z group in comparison to other commonly used amine protecting groups under various deprotection conditions.
| Protecting Group | Reagent/Condition | Stability | Primary Application |
| 2-Cl-Z | 50% TFA in DCM | Stable[5] | Side-chain protection (e.g., Lys, Orn) in Boc-SPPS[2][3] |
| 2-Cl-Z | Anhydrous HF | Labile[1][2] | Global deprotection in Boc-SPPS[1][2] |
| 2-Cl-Z | HBr/TFA | Labile[2] | Global deprotection in Boc-SPPS[2] |
| 2-Cl-Z | Catalytic Hydrogenolysis (H₂/Pd) | Labile[2] | Orthogonal deprotection[2] |
| Z (Cbz) | TFA | Partially Labile | Solution-phase synthesis, side-chain protection[1] |
| Z (Cbz) | Anhydrous HF, HBr/AcOH | Labile[1] | Deprotection |
| Z (Cbz) | Catalytic Hydrogenolysis (H₂/Pd) | Labile[1][6] | Deprotection |
| Boc | 25-50% TFA in DCM | Labile[7] | Nα-protection in Boc-SPPS[7] |
| Boc | Anhydrous HF | Labile[8] | Deprotection |
| Boc | Piperidine | Stable[6] | Orthogonal to Fmoc group |
| Fmoc | 20% Piperidine in DMF | Labile[8] | Nα-protection in Fmoc-SPPS[8] |
| Fmoc | TFA | Stable[9] | Orthogonal to Boc group |
Experimental Protocols
Detailed methodologies for the introduction and removal of the 2-Cl-Z protecting group are essential for its successful implementation in synthesis.
Protocol 1: Protection of an Amine with 2-Chlorobenzyl Chloroformate (2-Cl-Z-Cl)
This protocol describes a general procedure for the N-protection of an amino acid with the 2-Cl-Z group.
Materials:
-
Amino acid
-
2-Chlorobenzyl chloroformate (2-Cl-Z-Cl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane and water (or other suitable solvent system)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2-chlorobenzyl chloroformate (1.1-1.2 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Cl-Z protected amino acid.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Deprotection of the 2-Cl-Z Group by Catalytic Hydrogenolysis
This method allows for the selective removal of the 2-Cl-Z group under neutral conditions, preserving acid-labile protecting groups.[2][10]
Materials:
-
2-Cl-Z protected peptide
-
Methanol (MeOH)
-
10% Formic acid in MeOH[2]
-
Palladium on carbon (5% or 10% Pd/C)[2]
-
Celite
Procedure:
-
Dissolve the 2-Cl-Z protected peptide in 10% formic acid in methanol.[2]
-
Add an equal mass of 5% Pd/C catalyst relative to the peptide.[2]
-
Gently warm the mixture until gas evolution is observed.[2]
-
Stir the reaction vigorously at room temperature, ensuring the mixture remains acidic by adding more formic acid if necessary.[2]
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and evaporate the solvent in vacuo to obtain the crude deprotected peptide.[2]
Protocol 3: Deprotection of the 2-Cl-Z Group by Anhydrous Hydrogen Fluoride (B91410) (HF) Cleavage
This is a standard procedure for the final deprotection and cleavage of the peptide from the resin in Boc-SPPS.[1][11] This procedure must be carried out in a specialized HF cleavage apparatus by trained personnel due to the extreme toxicity and corrosiveness of HF.
Materials:
-
2-Cl-Z protected peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Scavengers (e.g., anisole (B1667542), p-cresol)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavengers (e.g., a mixture of anisole and p-cresol).
-
Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone bath.
-
Carefully condense anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).
-
Stir the mixture at 0 °C for 1-2 hours. Note that cleavage of the 2-Cl-Z group can be slow at temperatures below 5 °C.[1]
-
After the reaction is complete, remove the HF by vacuum evaporation.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter the precipitate and dry it under vacuum.
Mandatory Visualization
Orthogonal Protection Strategy
The following diagram illustrates the principle of orthogonal protection, where different classes of protecting groups (Fmoc, Boc, and 2-Cl-Z) can be selectively removed under distinct chemical conditions without affecting the others. This strategy is fundamental to the synthesis of complex peptides with modified side chains.
Caption: Orthogonal deprotection scheme for Fmoc, Boc, and 2-Cl-Z protecting groups.
Boc-SPPS Workflow with 2-Cl-Z Side-Chain Protection
The following diagram outlines the cyclical workflow for solid-phase peptide synthesis using the Boc strategy, with a focus on the incorporation of an amino acid with a 2-Cl-Z protected side chain (e.g., Boc-Lys(2-Cl-Z)-OH).
Caption: Cyclical workflow of Boc-SPPS incorporating a 2-Cl-Z protected amino acid.
References
- 1. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chempep.com [chempep.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. US20160024143A1 - Deprotection method - Google Patents [patents.google.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Fmoc-Lys(2-Cl-Z)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Fmoc-Lys(2-Cl-Z)-OH, a critical building block in solid-phase peptide synthesis. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group offers an alternative to the more common Boc and Cbz groups for the protection of the lysine (B10760008) side chain, exhibiting distinct stability and deprotection characteristics. This document outlines the necessary starting materials, detailed experimental protocols, and relevant chemical data.
Introduction
Nα-Fmoc-Nε-(2-chlorobenzyloxycarbonyl)-L-lysine, commonly abbreviated as this compound, is a derivative of the amino acid L-lysine used in the synthesis of peptides. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino function provides temporary protection during peptide chain elongation and can be readily removed under mild basic conditions. The 2-Cl-Z group, attached to the ε-amino group of the lysine side chain, is a more acid-resistant protecting group compared to the tert-butoxycarbonyl (Boc) group and can be removed by strong acids like hydrogen fluoride (B91410) (HF) or by catalytic hydrogenation. This differential stability allows for orthogonal protection strategies in complex peptide synthesis.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process starting from L-lysine. The first key step is the selective protection of the ε-amino group with the 2-chlorobenzyloxycarbonyl group. Subsequently, the α-amino group is protected with the Fmoc group. A common and effective method for achieving selective Nε-acylation involves the use of a copper(II) complex of lysine to temporarily block the α-amino and carboxyl groups.
Methodological & Application
Application Notes and Protocols for Fmoc-Lys(2-Cl-Z)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Lys(2-Cl-Z)-OH, or Nα-Fmoc-Nε-(2-chlorobenzyloxycarbonyl)-L-lysine, is a protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS). The selection of an appropriate protecting group for the lysine (B10760008) side chain is critical to prevent unwanted side reactions and to allow for selective deprotection strategies. This document provides detailed application notes and protocols for the effective use of this compound in SPPS, offering a valuable alternative to more common lysine derivatives such as Fmoc-Lys(Boc)-OH.
The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group provides orthogonal protection to the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This orthogonality allows for selective deprotection of the lysine side chain, enabling the synthesis of complex peptides, including branched or cyclized structures, and the introduction of labels or modifications at specific lysine residues.
Properties and Advantages
The 2-Cl-Z protecting group offers several advantages in specific synthetic strategies:
-
Orthogonality: The 2-Cl-Z group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine (B6355638) in DMF) and the milder acidic conditions used for the cleavage of peptides from highly acid-labile resins.
-
Alternative Deprotection: It can be removed under conditions that do not affect many other protecting groups, primarily through catalytic hydrogenation or strong acid cleavage (e.g., anhydrous hydrogen fluoride, HF).[1] This provides flexibility in the overall synthetic design.
-
Reduced Side Reactions: In certain contexts, the use of a Z-type protecting group can minimize side reactions that may be associated with Boc group deprotection, such as the formation of tert-butyl adducts.
Comparison with Other Lysine Protecting Groups
The choice of lysine protecting group is dictated by the overall synthetic strategy. Below is a comparison of this compound with other commonly used derivatives.
| Protecting Group | Structure | Deprotection Conditions | Key Features |
| 2-Cl-Z | 2-Chlorobenzyloxycarbonyl | Catalytic Hydrogenation, HF, HBr/TFA[1] | Orthogonal to Fmoc and many acid-labile groups. |
| Boc | tert-Butoxycarbonyl | Strong Acid (e.g., TFA)[2] | Standard and widely used in Fmoc-SPPS. |
| Mtt | 4-Methyltrityl | Mild Acid (e.g., 1% TFA in DCM) | Highly acid-labile, allowing for selective deprotection on-resin. |
| Alloc | Allyloxycarbonyl | Pd(0) catalyst | Orthogonal to both acid- and base-labile groups. |
| Dde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Hydrazine[3] | Orthogonal to both acid- and base-labile groups. |
Experimental Protocols
General Workflow for Fmoc-SPPS
The following diagram illustrates the general workflow for incorporating an amino acid, such as this compound, into a growing peptide chain during solid-phase peptide synthesis.
Caption: General workflow for a single amino acid incorporation cycle in Fmoc-SPPS.
Protocol 1: Coupling of this compound
This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminus.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
Coupling reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
1-Hydroxybenzotriazole (HOBt) (optional, can enhance coupling efficiency)
-
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Reaction vessel for manual SPPS
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
If starting from an Fmoc-protected peptide-resin, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.
-
Add DIEA (6-10 equivalents) to the solution. The solution will typically change color, indicating activation.
-
Allow the activation to proceed for 1-2 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the activated this compound solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by a Kaiser test on a small sample of the resin. A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling.
-
-
Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Wash the resin with DCM (3-5 times) and dry under a stream of nitrogen or in vacuo for the next step.
-
Protocol 2: Deprotection of the 2-Cl-Z Group by Catalytic Hydrogenolysis
This protocol is for the removal of the 2-Cl-Z group from the lysine side chain after the peptide has been cleaved from the resin and other protecting groups have been removed.
Materials:
-
Peptide containing a Lys(2-Cl-Z) residue
-
Solvent: 10% aqueous formic acid in methanol (B129727) (MeOH)
-
Catalyst: 5% Palladium on carbon (Pd/C)
-
Inert gas (Argon or Nitrogen)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolution: Dissolve the peptide in a 10% formic acid solution in methanol.[1]
-
Catalyst Addition: Add an equal mass of 5% Pd/C catalyst relative to the mass of the peptide.[1]
-
Reaction:
-
Gently warm the mixture until gas evolution is observed.[1]
-
Stir the reaction vigorously at room temperature. Maintain an acidic pH by adding more formic acid if necessary.[1]
-
Monitor the reaction progress by an appropriate analytical method, such as thin-layer chromatography (TLC) or mass spectrometry.
-
-
Work-up:
-
Once the deprotection is complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1]
-
Wash the Celite pad with methanol.
-
Evaporate the combined filtrates in vacuo to obtain the crude deprotected peptide.[1]
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Caption: Workflow for the hydrogenolysis-mediated deprotection of the 2-Cl-Z group.
Protocol 3: Deprotection of the 2-Cl-Z Group with Anhydrous Hydrogen Fluoride (HF)
WARNING: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized HF cleavage apparatus within a certified fume hood.
Materials:
-
Peptide-resin with a Lys(2-Cl-Z) residue
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Preparation:
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add appropriate scavengers to the reaction vessel.
-
-
HF Cleavage:
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
-
Work-up:
-
Remove the HF by vacuum.
-
Wash the remaining peptide and resin with cold diethyl ether to remove scavengers and organic byproducts.
-
Extract the crude peptide from the resin using an appropriate solvent (e.g., aqueous acetic acid).
-
Lyophilize the crude peptide.
-
Purify the peptide by RP-HPLC.
-
Applications
While less common than Fmoc-Lys(Boc)-OH, this compound is a valuable tool for the synthesis of peptides where specific lysine side-chain manipulations are required post-synthesis or where the standard Boc deprotection conditions are not desirable. For instance, in the synthesis of certain enzyme inhibitors or receptor ligands, maintaining the integrity of other acid-sensitive functionalities is crucial.
Example Application: Synthesis of a Branched Peptide for Epitope Mapping
The synthesis of a branched peptide with two different epitopes can be achieved using an orthogonal protection strategy involving this compound.
Caption: Logical workflow for the synthesis of a branched peptide using this compound.
Conclusion
This compound is a versatile building block for SPPS, offering an alternative and orthogonal protection strategy for the lysine side chain. Its stability to standard Fmoc-SPPS conditions and its selective removal via hydrogenation or strong acid cleavage make it particularly useful for the synthesis of complex peptides and for applications requiring site-specific modifications. The protocols provided herein offer a guide for the successful incorporation and deprotection of this valuable amino acid derivative. Researchers should always optimize conditions for their specific peptide sequence and synthetic strategy.
References
Application Note and Protocol: Coupling of Fmoc-Lys(2-Cl-Z)-OH to Solid-Phase Resins
Audience: Researchers, scientists, and drug development professionals involved in solid-phase peptide synthesis (SPPS).
Introduction: The covalent attachment of the first amino acid to a solid support is a critical step in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The efficiency of this initial loading dictates the overall yield and purity of the final peptide. This document provides a detailed protocol for the coupling of Fmoc-Lys(2-Cl-Z)-OH to two commonly used resins: Wang resin, for peptides with a C-terminal carboxylic acid, and Rink Amide resin, for peptides with a C-terminal amide.[1][2][3] The 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group on the lysine (B10760008) side chain is a stable protecting group that is removed under strong acid conditions, typically during the final cleavage from the resin.
Materials and Reagents
-
This compound
-
Wang Resin or Rink Amide Resin
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade[1]
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
N-Methyl-2-pyrrolidone (NMP) (optional)
-
-
Coupling Reagents:
-
Bases:
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638), 20% (v/v) in DMF[3]
-
-
Capping Reagents:
-
Acetic Anhydride (B1165640)
-
Pyridine (B92270) or DIPEA
-
-
-
Reagent A: 16.5 mg KCN in 25 mL of distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.
-
Reagent B: 1.0 g ninhydrin (B49086) in 20 mL of n-butanol.
-
Reagent C: 40 g phenol (B47542) in 20 mL of n-butanol.
-
-
Reaction vessel with a sintered glass frit[9]
-
Shaker or vortexer
Experimental Protocols
Resin Preparation (Swelling)
Proper swelling of the resin is crucial for efficient reaction kinetics.
-
Accurately weigh the desired amount of resin into a reaction vessel.[2]
-
Add DMF (approximately 10-15 mL per gram of resin) to the vessel.[2]
-
Allow the resin to swell at room temperature for at least 30-60 minutes with occasional agitation.[1]
-
Drain the solvent using vacuum or nitrogen pressure.
Protocol for Coupling this compound to Wang Resin
This protocol utilizes DIC and HOBt for the esterification of the amino acid to the hydroxyl groups of the Wang resin.[10][11]
-
Activation of this compound:
-
In a separate flask, dissolve 1.5 to 2.5 equivalents of this compound and an equimolar amount of HOBt in a minimal amount of DMF.[5]
-
Stir the mixture until all solids are dissolved.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swollen Wang resin.
-
Add 1.0 equivalent (relative to the amino acid) of DIC to the resin slurry.[10]
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times). For each wash, use enough solvent to slurry the resin and agitate for 1-2 minutes before draining.
-
-
Capping of Unreacted Hydroxyl Groups:
-
To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride and pyridine (or DIPEA) in DCM (e.g., a 2:2:6 mixture of acetic anhydride:pyridine:DCM) to the resin.[12]
-
Agitate for 30-60 minutes at room temperature.
-
Drain the capping solution and wash the resin as described in step 3.
-
Dry the resin under vacuum.
-
Protocol for Coupling this compound to Rink Amide Resin
This protocol involves the initial deprotection of the Fmoc group on the Rink Amide linker, followed by a standard peptide coupling.[13]
-
Fmoc Deprotection of the Resin:
-
Activation and Coupling of this compound:
-
In a separate vial, dissolve 3-5 equivalents of this compound, 3-5 equivalents of an activating agent (e.g., HBTU/HOBt), and 6-10 equivalents of DIPEA in DMF.[14]
-
Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test (see protocol below) to check for the completion of the coupling. A negative result (colorless or yellow beads) indicates a complete reaction.[7][8]
-
If the coupling is incomplete, the reaction can be extended, or a recoupling can be performed.
-
Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Dry the resin under vacuum.
-
Monitoring the Coupling Reaction: The Kaiser Test
The Kaiser test is a highly sensitive method for detecting free primary amines.[7][8][15]
-
Withdraw a small sample of resin beads (10-15 beads) into a small test tube.[7]
-
Wash the beads with DMF and then ethanol.
-
Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.[7]
-
Heat the test tube at 110°C for 5 minutes.[7]
-
Interpretation of Results:
Quantification of Resin Loading
The loading of the first amino acid can be determined by spectrophotometrically measuring the amount of Fmoc group cleaved from a known mass of resin.[17][18]
-
Accurately weigh approximately 5-10 mg of the dried, this compound loaded resin into a vial.[18]
-
Add a known volume (e.g., 1 mL) of 20% piperidine in DMF.
-
Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Dilute an aliquot of the supernatant with a known volume of DMF.
-
Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm using a UV-Vis spectrophotometer.[18]
-
Calculate the resin loading using the Beer-Lambert law:
-
Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution in L) / (7800 M⁻¹cm⁻¹ × mass of resin in g × path length in cm)[18]
-
Data Presentation
Table 1: Summary of Quantitative Parameters for Coupling Protocols
| Parameter | Coupling to Wang Resin | Coupling to Rink Amide Resin |
| This compound | 1.5 - 2.5 equivalents | 3 - 5 equivalents |
| Coupling Agent | DIC (1.0 eq. to amino acid) | HBTU/HOBt (3 - 5 eq.) |
| Base | - | DIPEA (6 - 10 eq.) |
| Solvent | DMF/DCM | DMF |
| Reaction Time | 2 - 4 hours | 1 - 2 hours |
| Capping | Recommended | Not Applicable |
| Typical Loading | 0.4 - 0.8 mmol/g | Dependent on initial resin loading |
Visualizations
Caption: Workflow for coupling this compound to resin.
Caption: Decision-making based on Kaiser test results.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. peptide.com [peptide.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. mdpi.com [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. peptide.com [peptide.com]
- 11. peptideweb.com [peptideweb.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. rsc.org [rsc.org]
- 15. Peptide Synthesis [en.bio-protocol.org]
- 16. chempep.com [chempep.com]
- 17. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 18. peptide.com [peptide.com]
Application Notes and Protocols for the Use of Fmoc-Lys(2-Cl-Z)-OH in the Synthesis of Modified Histones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Nα-Fmoc-Nε-(2-chlorobenzyloxycarbonyl)-L-lysine (Fmoc-Lys(2-Cl-Z)-OH) in the chemical synthesis of site-specifically modified histones. This powerful methodology enables the production of homogeneous histone populations with defined post-translational modifications (PTMs), which are invaluable tools for epigenetic research and drug discovery.
Introduction
Histone proteins are subject to a wide array of post-translational modifications that play a critical role in regulating chromatin structure and gene expression. The ability to generate histones with specific modifications at defined sites is essential for elucidating the functional consequences of these marks. Chemical synthesis, particularly solid-phase peptide synthesis (SPPS) combined with native chemical ligation (NCL), offers precise control over the placement of PTMs.
This compound is a key building block in this process. The Fmoc group on the α-amine allows for standard SPPS elongation, while the 2-Cl-Z group provides orthogonal protection of the ε-amino group of lysine (B10760008). This enables the selective deprotection and subsequent modification of the lysine side chain, for instance, to introduce moieties like ubiquitin or other PTMs. The 2-Cl-Z group is stable to the basic conditions used for Fmoc removal but can be cleaved under specific acidic conditions or by hydrogenolysis, offering strategic flexibility in complex syntheses.[1]
Application: Synthesis of a Ubiquitinated Histone Peptide Fragment
A primary application of this compound is in the synthesis of histone peptides bearing a lysine residue that will be subsequently modified. For example, in the synthesis of a ubiquitinated histone, the lysine side chain protected by 2-Cl-Z can be deprotected to allow for the attachment of ubiquitin. This approach is instrumental in creating ubiquitinated histone fragments for use in biochemical and structural studies.[2][3][4]
Experimental Workflow for Synthetic Histone Production
The total chemical synthesis of a modified histone is a multi-step process that generally involves the synthesis of peptide fragments, their ligation, and subsequent purification.[5][6][7] The following diagram illustrates a typical workflow for producing a full-length modified histone using a combination of SPPS and NCL, incorporating this compound for the introduction of a modifiable lysine residue.
Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a Histone Fragment
This protocol describes the synthesis of a histone peptide fragment using standard Fmoc-based SPPS, incorporating this compound at a specific site.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the first Fmoc-amino acid (4 equivalents) with DIC (4 eq.) and OxymaPure (4 eq.) in DMF. Add the activated amino acid to the resin and couple for 1-2 hours. Monitor the coupling reaction using a Kaiser test.
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Incorporation of this compound: At the desired position, use this compound in the coupling step.
-
Cleavage and Global Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide. Purify the peptide by reverse-phase HPLC.
Protocol 2: Selective Deprotection of the 2-Cl-Z Group
This protocol outlines the removal of the 2-Cl-Z protecting group from the lysine side chain of the synthesized peptide.
Method A: Hydrogenolysis [1]
-
Dissolve the purified peptide in 10% formic acid in methanol.
-
Add an equal mass of Palladium catalyst (e.g., 5% Pd on carbon) relative to the peptide.
-
Stir the mixture vigorously. The reaction can be gently warmed to initiate the evolution of gas.
-
Monitor the reaction by HPLC-MS until completion.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent in vacuo to obtain the deprotected peptide.
Method B: Strong Acid Cleavage [1]
-
The 2-Cl-Z group can also be removed by treatment with strong acids such as HF or HBr/TFA. This is typically performed concurrently with the final cleavage from the resin in Boc-based synthesis strategies. For peptides synthesized via Fmoc chemistry and cleaved under milder acidic conditions, a subsequent strong acid treatment may be necessary if hydrogenolysis is not feasible.
Protocol 3: Native Chemical Ligation (NCL)
This protocol describes the ligation of two peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine, to form a larger histone segment.
Materials:
-
Purified peptide fragments
-
Ligation buffer (e.g., 6 M Guanidine-HCl, 100 mM sodium phosphate, pH 7.5)
-
Thiol catalyst (e.g., 4-mercaptophenylacetic acid - MPAA)
-
Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Dissolve the peptide fragments in the ligation buffer.
-
Add TCEP to a final concentration of 5 mM to maintain a reducing environment.
-
Add the thiol catalyst (e.g., MPAA) to a final concentration of 20-30 mM.
-
Incubate the reaction mixture at room temperature and monitor its progress by HPLC-MS.
-
Once the ligation is complete, purify the ligated product by reverse-phase HPLC.
Quantitative Data Summary
The synthesis of full-length histones is a complex process, and yields can vary depending on the sequence, modifications, and purification steps. The following table summarizes representative yields reported in the literature for the synthesis of modified histones, providing a benchmark for researchers.
| Histone Modification | Synthesis Strategy | Overall Yield | Reference |
| H3K56ac | Sequential NCL | 7% | [7] |
| H2AY57ph | Sequential NCL and desulfurization | 25% | [6] |
| H3K4me2 | Thioacid-capture ligation | ~70% ligation yield | [7] |
| Triple-acetylated H4 | Hybrid Phase Ligation | Not specified | [8] |
| CENP-A-K124ac | Hybrid Phase Ligation | 7% | [8] |
Signaling Pathways and Logical Relationships
The 2-Cl-Z group is a synthetic protecting group and is not involved in biological signaling pathways. Its utility lies in the logical workflow of chemical synthesis, enabling the site-specific introduction of actual biological modifications. The following diagram illustrates the logical relationship in an orthogonal protection strategy for synthesizing a ubiquitinated histone fragment.
Conclusion
This compound is a valuable reagent for the synthesis of modified histones, offering a robust orthogonal protection strategy. The protocols and workflows detailed in these application notes provide a framework for researchers to generate custom-modified histones for in-depth studies of chromatin biology and for the development of novel epigenetic therapeutics. The successful synthesis of these complex biomolecules relies on careful execution of SPPS and NCL techniques, along with rigorous purification and characterization of the final products.
References
- 1. peptide.com [peptide.com]
- 2. Semi-synthesis of ubiquitinated histone H2B with a native or non-hydrolyzable linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expeditious chemical synthesis of ubiquitinated peptides employing orthogonal protection and native chemical ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparing Semisynthetic and Fully Synthetic Histones H3 and H4 to Modify the Nucleosome Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Chemical Synthesis of Modified Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Total Chemical Synthesis of Modified Histones [frontiersin.org]
- 8. Hybrid Phase Ligation for Efficient Synthesis of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Orthogonal Protection Strategies with Fmoc-Lys(2-Cl-Z)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the synthesis of complex peptides and modified protein structures. Fmoc-Lys(2-Cl-Z)-OH, an N-α-Fmoc-protected lysine (B10760008) derivative, offers a distinct advantage by employing a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group for the side-chain amine. This protecting group exhibits stability towards the basic conditions required for Fmoc-group removal (e.g., piperidine) and the moderately acidic conditions for cleavage from many common resins (e.g., Trifluoroacetic acid - TFA). This orthogonality allows for the selective deprotection of the lysine side chain, enabling site-specific modifications such as pegylation, biotinylation, cyclization, or the attachment of cytotoxic payloads in antibody-drug conjugates.
This document provides detailed application notes and protocols for the effective use of this compound in peptide synthesis, focusing on its orthogonal deprotection strategies.
Orthogonal Protection Strategy
The core of the strategy lies in the differential lability of the N-α-Fmoc and the ε-amino 2-Cl-Z protecting groups. The Fmoc group is base-labile, while the 2-Cl-Z group is susceptible to cleavage under reductive (hydrogenolysis) or strong acid (HF) conditions. This allows for a three-dimensional orthogonal scheme in conjunction with acid-labile resin linkers and other side-chain protecting groups.
Data Presentation: Deprotection of the 2-Cl-Z Group
Quantitative data on the cleavage yield and purity of peptides containing Lys(2-Cl-Z) is not extensively documented in a comparative format in the literature. The following table summarizes the available information on the deprotection methods.
| Deprotection Method | Reagents & General Conditions | Typical Reaction Time | Reported Yield/Purity | Notes and Considerations |
| Catalytic Hydrogenolysis | Pd/C (5-10%), H₂ (1-4 atm) or H-donor (e.g., formic acid, ammonium (B1175870) formate) in a suitable solvent (e.g., MeOH, DMF, AcOH). | 1 - 24 hours | Generally high yield and purity. | Catalyst activity can be sensitive to peptide sequence (e.g., sulfur-containing residues). The reaction can be monitored by TLC or LC-MS. |
| Strong Acid Cleavage | Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole, p-cresol). | 1 - 2 hours at 0°C | Effective for simultaneous cleavage from resin and side-chain deprotection. | Requires specialized equipment and stringent safety precautions. The choice of scavengers is critical to prevent side reactions. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis using this compound
This protocol outlines the general procedure for incorporating this compound into a peptide sequence using a standard Fmoc/tBu strategy on a solid support.
Application Notes and Protocols for Fmoc-Lys(2-Cl-Z)-OH Coupling with HBTU
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Lys(2-Cl-Z)-OH is a critical building block in solid-phase peptide synthesis (SPPS) for the incorporation of a lysine (B10760008) residue with a 2-chlorobenzyloxycarbonyl (2-Cl-Z) protected side chain. The 2-Cl-Z group offers an alternative orthogonality to the more common Boc protecting group and is removable under conditions such as hydrogenolysis or strong acid treatment[1]. However, the steric bulk of the 2-Cl-Z group can present challenges during the coupling reaction, potentially leading to lower coupling efficiencies and incomplete reactions. This application note provides a detailed protocol for the coupling of this compound using the highly efficient uronium-based coupling reagent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). It also discusses strategies to optimize coupling efficiency for this sterically hindered amino acid derivative.
Data Presentation
While specific quantitative data for the coupling efficiency of this compound with HBTU is not extensively documented in comparative studies, performance can be extrapolated from data on other sterically hindered amino acids and general performance of various coupling reagents in SPPS. HBTU is known to be a highly efficient coupling reagent, generally providing high yields for most amino acids[2]. For difficult couplings, where steric hindrance is a factor, extending reaction times or employing more reactive reagents may be necessary to achieve quantitative coupling.
Table 1: General Performance of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Additive | Base | Typical Reaction Time (min) | Typical Yield (%) for Difficult Couplings |
| HBTU | HOBt | DIPEA | 30 - 60+ | ~95-98 |
| HATU | HOAt | DIPEA/Collidine | 20 - 45 | >99 |
| HCTU | 6-Cl-HOBt | DIPEA | 30 - 60 | ~98-99 |
| DIC/HOBt | HOBt | - | 60 - 240 | ~95-98 |
Data is synthesized from multiple sources and represents typical ranges. Actual yields can vary based on the specific peptide sequence, resin, and reaction conditions.[3]
Experimental Protocols
This section provides a standard protocol for the manual solid-phase coupling of this compound using HBTU.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), peptide synthesis grade
-
Kaiser test kit
Protocol 1: HBTU-Mediated Coupling of this compound
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to ensure complete removal of piperidine.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HBTU (1.95-2.9 equivalents) in DMF.
-
Add DIPEA (4-6 equivalents) to the mixture.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes. For sterically hindered residues like this compound, extending the coupling time to 2 hours or performing a double coupling may be beneficial.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test.
-
A negative Kaiser test (yellow/colorless beads) indicates a complete reaction (no free primary amines).
-
If the Kaiser test is positive (blue beads), extend the reaction time or perform a second coupling (double coupling) by repeating steps 3 and 4.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and by-products.
-
-
Proceed to the next cycle of deprotection and coupling.
Mandatory Visualizations
Caption: Experimental workflow for HBTU-mediated coupling.
Caption: HBTU activation and coupling signaling pathway.
Discussion and Optimization Strategies
The steric hindrance from the 2-Cl-Z protecting group on the lysine side chain can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. This can result in slower reaction kinetics and incomplete coupling. Several strategies can be employed to enhance the coupling efficiency of this compound:
-
Double Coupling: As mentioned in the protocol, performing the coupling reaction twice is a common and effective method to ensure complete reaction for difficult couplings.
-
Extended Reaction Time: Increasing the coupling time from the standard 30-60 minutes to 2 hours or even longer can improve the yield.
-
Choice of Coupling Reagent: While HBTU is a robust coupling reagent, for particularly challenging sequences containing multiple sterically hindered residues, switching to a more reactive uronium/aminium salt like HATU or HCTU may be beneficial. HATU, in the presence of HOAt, is often considered one of the most efficient coupling reagents for sterically demanding couplings[3].
-
Solvent and Temperature: The choice of solvent can impact coupling efficiency. NMP (N-Methyl-2-pyrrolidone) can sometimes be a better solvent than DMF for improving resin swelling and reaction kinetics. While most couplings are performed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes accelerate slow couplings, although this should be done with caution to avoid potential side reactions.
-
Monitoring: Careful monitoring with the Kaiser test is crucial to determine the endpoint of the coupling reaction and the necessity for recoupling.
Conclusion
The successful incorporation of this compound into a peptide sequence using HBTU is readily achievable by following a well-defined protocol and implementing optimization strategies when necessary. Due to the steric bulk of the 2-Cl-Z group, researchers should be prepared for potentially slower coupling kinetics compared to less hindered amino acids. By employing strategies such as double coupling, extended reaction times, and careful monitoring, high coupling efficiencies can be achieved, leading to the successful synthesis of the desired peptide. For exceptionally difficult sequences, the use of alternative, more reactive coupling reagents should be considered.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-Lys(2-Cl-Z)-OH Coupling
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-Lys(2-Cl-Z)-OH. Here you will find troubleshooting guides and frequently asked questions to address low coupling yields and other common issues.
Troubleshooting Low Coupling Yield with this compound
Low coupling yield is a frequent challenge when incorporating sterically hindered amino acids like this compound. The bulky 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group on the lysine (B10760008) side chain can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support. This guide provides a systematic approach to diagnosing and resolving this issue.
Initial Assessment: Is the Coupling Reaction Incomplete?
The first step in troubleshooting is to confirm that the low yield is indeed due to an incomplete coupling reaction.
Monitoring the Coupling Reaction:
A qualitative ninhydrin (B49086) (Kaiser) test is a common method to detect the presence of free primary amines on the resin. A positive test (blue or purple beads) indicates that the coupling is incomplete.
Experimental Protocol: Kaiser Test
-
Sample Collection: After the coupling reaction, collect a small sample of resin beads (approximately 5-10 mg).
-
Washing: Thoroughly wash the resin beads with DMF and then with DCM to remove any residual reagents.
-
Reagent Preparation:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Test Procedure:
-
Place the washed resin beads in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C).
-
Heat the test tube at 100°C for 3-5 minutes.
-
-
Interpretation:
-
Blue/Purple Beads: Indicates the presence of free primary amines, signifying an incomplete coupling reaction.
-
Yellow/Colorless Beads: Indicates the absence of free primary amines, suggesting a complete coupling reaction.
-
Troubleshooting Workflow
If the Kaiser test is positive, or if you have other reasons to suspect low coupling efficiency, the following workflow can help identify and resolve the issue.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low coupling yield with this compound?
The primary cause is steric hindrance from the bulky 2-Cl-Z protecting group on the lysine side chain.[1] This can be exacerbated by:
-
Suboptimal coupling reagents: Not all coupling reagents are equally effective for hindered amino acids.
-
Peptide aggregation: The growing peptide chain can fold on the resin, blocking access to the N-terminus.[2]
-
Inadequate reaction conditions: Insufficient reaction time, temperature, or reagent concentration can lead to incomplete coupling.
Q2: Which coupling reagents are recommended for this compound?
For sterically hindered amino acids, more potent coupling reagents are generally required. While standard carbodiimide (B86325) reagents like DCC/HOBt can be inefficient, uronium/aminium and phosphonium (B103445) salt-based reagents often provide better results.[3] Recommended options include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most effective reagents for difficult couplings due to the formation of a highly reactive HOAt ester.[3]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and cost-effective alternative to HATU.[4]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Known for its high coupling efficiency and reduced risk of racemization.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A reliable phosphonium-based reagent for many standard and challenging couplings.[3]
Q3: How can I improve the coupling efficiency without changing the primary coupling reagent?
Several strategies can be employed:
-
Double Coupling: After the initial coupling reaction, repeat the coupling step with a fresh solution of the activated amino acid. This can significantly increase the incorporation of the hindered residue.
-
Increase Reaction Time and Temperature: Extending the coupling time (e.g., from 1-2 hours to 4 hours or overnight) can help drive the reaction to completion. Gently increasing the temperature (e.g., to 30-40°C) may also improve kinetics, but caution should be exercised to avoid side reactions.
-
Optimize Base: The choice and amount of base can influence the reaction. N,N-Diisopropylethylamine (DIPEA) is commonly used, but for residues prone to racemization, a weaker base like 2,4,6-collidine may be preferable.[5] Ensure that the base is fresh and used in the correct stoichiometry.
-
Change Solvent: In cases of peptide aggregation, switching from standard DMF to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO can be beneficial.[2]
Q4: What is peptide aggregation and how can I minimize it?
Peptide aggregation occurs when growing peptide chains on the resin interact with each other, forming secondary structures (like β-sheets) that are insoluble in the synthesis solvent.[6] This can physically block the N-terminus, preventing further coupling. To minimize aggregation:
-
Use Chaotropic Salts: Adding salts like LiCl to the coupling mixture can help disrupt secondary structures.[2]
-
Incorporate Pseudoproline Dipeptides: If the sequence allows, introducing pseudoproline dipeptides can disrupt the formation of β-sheets.[2]
-
Low-Load Resin: Using a resin with a lower substitution level increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[6]
Quantitative Data on Coupling Reagent Performance
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (min) | Reported Yield (%) for Hindered Couplings |
| HATU | HOAt | DIPEA | DMF | 30 - 120 | ~99 |
| HCTU | - | DIPEA | DMF | 30 - 120 | High |
| COMU | - | DIPEA | DMF | 15 - 60 | >99 |
| PyBOP | HOBt | DIPEA | DMF | 30 - 180 | ~95 |
| DCC | HOBt | - | DCM/DMF | 60 - 240 | Variable, often lower |
Note: Yields are highly sequence-dependent and the above values are indicative.
Experimental Protocols
Protocol 1: Standard Coupling with HATU
This protocol is recommended as a starting point for coupling this compound.
-
Resin Preparation:
-
Swell the resin-bound peptide with the deprotected N-terminal amine in DMF for at least 30 minutes.
-
-
Activation Mixture Preparation (perform immediately before adding to the resin):
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents).
-
Vortex the mixture for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activation mixture to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Monitoring:
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, proceed to Protocol 2.
-
Protocol 2: Double Coupling Procedure
If the initial coupling is incomplete, a second coupling is recommended.
-
Initial Coupling: Follow steps 1-4 of Protocol 1.
-
Second Coupling:
-
Prepare a fresh activation mixture as described in step 2 of Protocol 1.
-
Add the new activation mixture to the resin.
-
Agitate the mixture at room temperature for an additional 1-2 hours.
-
-
Washing:
-
Wash the resin as described in step 4 of Protocol 1.
-
-
Monitoring:
-
Perform a final Kaiser test.
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates the chemical pathway of amide bond formation in SPPS using a uronium/aminium salt-based coupling reagent like HATU.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2-Cl-Z Group in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for troubleshooting side reactions involving the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group during Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve potential challenges in their peptide synthesis experiments.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you may encounter.
Question 1: I observe a lower yield of my target peptide and see multiple peaks close to my main product in the HPLC chromatogram after cleavage. Could this be related to the 2-Cl-Z group?
Answer:
Yes, this could be related to side reactions involving the 2-Cl-Z group, particularly during the final cleavage step. The 2-Cl-Z group, commonly used for the protection of the lysine (B10760008) side-chain amine in Boc-SPPS, is removed by strong acids like HF or HBr/TFA.[1] During this process, a reactive 2-chlorobenzyl carbocation is generated. This carbocation can lead to several side reactions:
-
Alkylation of sensitive residues: The 2-chlorobenzyl cation is an electrophile that can attack nucleophilic side chains of other amino acids in your peptide sequence. Tryptophan is particularly susceptible to this alkylation on its indole (B1671886) ring.[2] Tyrosine and methionine residues can also be potential targets.
-
Re-attachment to the deprotected lysine: Although less common, the carbocation could potentially react with the newly deprotected lysine side-chain amine.
-
Reaction with scavengers: While scavengers are added to the cleavage cocktail to "scavenge" such reactive cations, incomplete scavenging can still lead to side product formation.
Troubleshooting Steps:
-
Optimize your cleavage cocktail: The choice and concentration of scavengers are critical. For peptides containing tryptophan, the addition of a scavenger like 1,2-ethanedithiol (B43112) (EDT) can help minimize indole alkylation.[3] Thioanisole is also a common scavenger used during the cleavage of benzyl-type protecting groups.[4]
-
Control cleavage conditions: Perform the cleavage at a low temperature (e.g., 0 °C) to minimize the rate of side reactions. Also, ensure the minimum necessary cleavage time for complete deprotection.
-
Analyze byproducts by Mass Spectrometry (MS): To confirm if 2-chlorobenzylation has occurred, analyze the side products by MS. Look for mass additions corresponding to the 2-chlorobenzyl group (approximately +124.5 Da). Tandem MS (MS/MS) can help pinpoint the exact site of modification.
Question 2: I am using Fmoc-SPPS and have a lysine residue protected with 2-Cl-Z. I am seeing unexpected side products. Is the 2-Cl-Z group stable to the piperidine (B6355638) treatment used for Fmoc removal?
Answer:
The 2-Cl-Z group is generally considered stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF).[5] Benzyl-type carbamates, including 2-Cl-Z, are known for their stability towards bases. However, prolonged or repeated exposure to strong basic conditions over many cycles in a long peptide synthesis could potentially lead to a very low level of premature deprotection, although this is not a commonly reported issue.
Troubleshooting Steps:
-
Verify the integrity of your starting material: Ensure that the Fmoc-Lys(2-Cl-Z)-OH used is of high purity and has not been partially deprotected during storage.
-
Minimize piperidine exposure: Use the minimum time necessary for complete Fmoc deprotection in each cycle to reduce the cumulative exposure of the 2-Cl-Z group to the basic conditions.
-
Consider alternative protection: If premature deprotection is suspected and proves to be a persistent issue, consider using a more robust protecting group for the lysine side chain that is unequivocally stable to piperidine, such as the Boc group, if your overall synthetic strategy allows.
Question 3: How can I confirm that the 2-Cl-Z group has been completely removed during the final cleavage?
Answer:
Incomplete deprotection will result in a heterogeneous final product. Here’s how you can verify complete removal:
-
Mass Spectrometry (MS): This is the most direct method. Analyze your crude peptide by MS. The presence of a peak corresponding to your peptide plus the mass of the 2-Cl-Z group (approximately 169.6 Da) indicates incomplete cleavage.
-
High-Performance Liquid Chromatography (HPLC): Incomplete deprotection will likely result in a more hydrophobic species that elutes later than your fully deprotected peptide on a reverse-phase HPLC column. Comparing the chromatograms of your crude product with a standard of the expected peptide (if available) can be informative.
-
Optimize Cleavage Time: If incomplete cleavage is observed, you can perform a time-course study. Cleave small aliquots of your peptide-resin for varying durations (e.g., 1, 2, 4 hours) and analyze the extent of deprotection by HPLC and MS to determine the optimal cleavage time.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the 2-Cl-Z group in SPPS?
The 2-Cl-Z group is predominantly used for the protection of the ε-amino group of lysine in Boc-based Solid-Phase Peptide Synthesis (Boc-SPPS).[1][5] The electron-withdrawing chlorine atom makes the benzyloxycarbonyl group more stable to the moderately acidic conditions (e.g., 50% TFA in DCM) used for the repetitive removal of the N-α-Boc group, compared to the standard Z (benzyloxycarbonyl) group.[5]
Q2: Under what conditions is the 2-Cl-Z group cleaved?
The 2-Cl-Z group is typically removed under strong acidic conditions, such as:
-
Anhydrous Hydrogen Fluoride (HF): Often used in Boc-SPPS for the final cleavage from the resin and removal of most side-chain protecting groups.
-
Trifluoromethanesulfonic acid (TFMSA): Another strong acid used for cleavage.
-
Hydrogen Bromide in Acetic Acid (HBr/AcOH): A classical method for Z-group removal.[6]
-
Catalytic Hydrogenolysis: The 2-Cl-Z group can also be removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst), provided the peptide does not contain other functional groups that are sensitive to these conditions (e.g., methionine, cysteine).
Q3: What are the main side reactions to be aware of when using the 2-Cl-Z group?
The primary side reaction of concern is the alkylation of nucleophilic amino acid side chains, particularly tryptophan, by the 2-chlorobenzyl carbocation generated during acidic cleavage.[2] This can lead to the formation of difficult-to-remove impurities.
Q4: Are there alternatives to the 2-Cl-Z group for lysine protection in Boc-SPPS?
Yes, other protecting groups for the lysine side chain in Boc-SPPS include the standard benzyloxycarbonyl (Z) group, though it is more acid-labile than 2-Cl-Z. For Fmoc-SPPS, the Boc group is the standard protecting group for the lysine side chain, offering excellent orthogonality.
Data Presentation
Table 1: Stability of Common Lysine Side-Chain Protecting Groups in SPPS
| Protecting Group | Structure | Boc-SPPS (TFA/DCM) Stability | Fmoc-SPPS (Piperidine/DMF) Stability | Cleavage Conditions |
| 2-Cl-Z | 2-Chlorobenzyloxycarbonyl | Stable [5] | Generally Stable | Strong Acid (HF, HBr/TFA), Hydrogenolysis[1] |
| Z (Cbz) | Benzyloxycarbonyl | Partially Labile | Stable | Strong Acid, Hydrogenolysis[6] |
| Boc | tert-Butoxycarbonyl | Labile | Stable | Strong Acid (TFA) |
Experimental Protocols
Protocol 1: Test for Premature Deprotection of Lys(2-Cl-Z) during Fmoc-SPPS
Objective: To determine if the 2-Cl-Z group is prematurely cleaved during the repeated piperidine treatments in Fmoc-SPPS.
Methodology:
-
Synthesize a short, model peptide containing a Lys(2-Cl-Z) residue (e.g., Ac-Ala-Lys(2-Cl-Z)-Ala-NH₂) on a Rink Amide resin using standard Fmoc-SPPS protocols.
-
After the final coupling and before the final Fmoc deprotection, take a small sample of the peptide-resin.
-
Subject the remaining peptide-resin to an extended piperidine treatment (e.g., 20% piperidine in DMF for 2 hours at room temperature).
-
Wash the resin thoroughly with DMF and DCM.
-
Cleave the peptide from both the extended-treatment sample and the control sample using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).
-
Analyze the crude peptides from both samples by HPLC and MS.
-
Analysis: Compare the chromatograms and mass spectra. The appearance of a new peak in the extended-treatment sample corresponding to the unprotected lysine side chain would indicate premature deprotection. The absence of such a peak would confirm the stability of the 2-Cl-Z group under these conditions.
Protocol 2: Identification of 2-Chlorobenzyl Adducts on Tryptophan
Objective: To identify if tryptophan alkylation by the 2-chlorobenzyl cation has occurred during cleavage.
Methodology:
-
Synthesize a model peptide containing both Lys(2-Cl-Z) and Trp (e.g., Ac-Ala-Lys(2-Cl-Z)-Trp-Ala-NH₂).
-
Cleave the peptide from the resin using a strong acid cleavage cocktail (e.g., HF or high-concentration TFA) with and without an effective scavenger for benzyl-type cations (e.g., thioanisole).
-
Analyze the crude peptide products by HPLC and High-Resolution Mass Spectrometry (HRMS).
-
HPLC Analysis: Look for additional peaks in the chromatogram of the sample cleaved without the scavenger.
-
MS Analysis: In the HRMS data, search for species with a mass corresponding to the target peptide + 124.5 Da.
-
MS/MS Analysis: If a potential adduct is detected, perform tandem MS (MS/MS) on the parent ion. Fragmentation patterns can confirm the identity of the peptide and localize the modification to the tryptophan residue.
Visualizations
Caption: Potential side reaction pathway of the 2-Cl-Z group during acidic cleavage.
Caption: A logical workflow for troubleshooting side reactions involving the 2-Cl-Z group.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. peptide.com [peptide.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Optimizing Cleavage Cocktails for Peptides Containing Lys(2-Cl-Z)
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the optimization of cleavage cocktails for peptides containing the Lys(2-Cl-Z) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge associated with the cleavage of the 2-Cl-Z group from Lysine residues?
The 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group is known for its stability, which makes it a robust protecting group during peptide synthesis. However, this stability also presents a challenge during the final cleavage step, often requiring strong acid conditions, such as treatment with hydrogen fluoride (B91410) (HF). The harsh conditions necessary for its removal can potentially lead to side reactions and degradation of the peptide.
Q2: What are the standard cleavage cocktail compositions for removing the 2-Cl-Z group?
The removal of the 2-Cl-Z group typically requires strong acidic conditions. The most common and effective reagent for this purpose is Hydrogen Fluoride (HF). A standard cleavage cocktail often includes HF as the primary cleavage reagent along with a scavenger to protect the peptide from side reactions.
Q3: Why are scavengers necessary in the cleavage cocktail for Lys(2-Cl-Z)?
During the acid-mediated cleavage of the 2-Cl-Z group, reactive carbocations are generated. These carbocations can re-attach to sensitive amino acid residues in the peptide chain, leading to unwanted side products. Scavengers are added to the cleavage cocktail to "scavenge" or trap these reactive species, thus preventing side reactions and improving the yield and purity of the final peptide.
Q4: What are some commonly used scavengers for this type of cleavage?
Commonly used scavengers in HF cleavage cocktails for peptides containing Lys(2-Cl-Z) include anisole (B1667542) and p-cresol (B1678582). These scavengers are effective at quenching the carbocations generated during the cleavage process.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete cleavage of the 2-Cl-Z group | Insufficient strength of the cleavage cocktail or inadequate reaction time. | Use neat (anhydrous) Hydrogen Fluoride (HF) for the cleavage reaction. Ensure the reaction proceeds for a sufficient duration, typically 1.5 hours at 0°C. |
| Peptide degradation or modification | Harsh cleavage conditions or presence of reactive intermediates. | Incorporate scavengers such as anisole or p-cresol into the cleavage cocktail to protect the peptide from side reactions. A common ratio is to include 10% (v/v) of the scavenger. |
| Low final peptide yield | A combination of incomplete cleavage and side product formation. | Optimize the cleavage conditions by using a strong acid like HF and an appropriate scavenger. Following a well-defined experimental protocol is crucial for maximizing yield. |
Experimental Protocols
Protocol: Hydrogen Fluoride (HF) Cleavage of Peptides Containing Lys(2-Cl-Z)
This protocol outlines the standard procedure for the cleavage of a peptide from the resin support and the simultaneous removal of the Lys(2-Cl-Z) protecting group using Hydrogen Fluoride.
Materials:
-
Peptidyl-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger (e.g., anisole or p-cresol)
-
HF cleavage apparatus
-
Diethyl ether (cold)
-
Water
-
Lyophilizer
Procedure:
-
Place the peptidyl-resin in the reaction vessel of the HF cleavage apparatus.
-
Add the scavenger (e.g., 10% v/v anisole) to the reaction vessel.
-
Cool the reaction vessel to 0°C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1.5 hours.
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to remove the scavenger and other organic-soluble byproducts.
-
Extract the crude peptide from the resin using a mixture of acetonitrile and water.
-
Freeze-dry (lyophilize) the aqueous solution to obtain the crude peptide powder.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visual Workflows
Technical Support Center: Fmoc-Lys(2-Cl-Z)-OH Activation and Racemization Control
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding racemization of Fmoc-Lys(2-Cl-Z)-OH during the activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, leading to the conversion of a pure L- or D-enantiomer into a mixture of both.[1][2] In peptide synthesis, this results in the incorporation of the incorrect amino acid stereoisomer into the peptide chain, which can significantly alter the peptide's structure, biological activity, and therapeutic efficacy.[1][2]
Q2: What are the primary mechanisms of racemization during the activation of Fmoc-amino acids?
A2: There are two main pathways for racemization during peptide coupling:
-
Oxazolone (B7731731) (Azlactone) Formation: This is the most prevalent mechanism.[1][3] The activated carboxyl group of the Fmoc-amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemistry.[1][3]
-
Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[1][4] This pathway is less common but can be significant under strongly basic conditions.[1]
Q3: Is this compound particularly susceptible to racemization?
A3: While amino acids like Histidine (His) and Cysteine (Cys) are notoriously prone to racemization, any amino acid (except glycine) can racemize under suboptimal activation conditions.[1][5] For this compound, the risk of racemization is comparable to other standard urethane-protected amino acids like Fmoc-Lys(Boc)-OH.[3] The 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group on the lysine (B10760008) side chain does not inherently increase the risk of racemization at the alpha-carbon during coupling. The primary factors influencing racemization will be the choice of coupling reagents, base, and reaction conditions.
Q4: How can I detect and quantify racemization of Lysine in my synthetic peptide?
A4: Several analytical techniques can be used to detect and quantify racemization:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a common and reliable method. The peptide is hydrolyzed, and the resulting amino acids are derivatized with a chiral reagent (e.g., Marfey's reagent) before separation on a chiral column.[6][7] Alternatively, direct analysis of the crude peptide on a chiral column can sometimes separate diastereomers.[8]
-
Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method involves hydrolysis and derivatization of the amino acids, followed by separation on a chiral GC column.[7][9]
-
Capillary Electrophoresis (CE): CE with a chiral selector can be used to separate all possible optical isomers of a peptide, allowing for the determination of racemization at each amino acid position without prior hydrolysis.[10]
Troubleshooting Guide: High Levels of D-Lys Isomer Detected
This guide provides a systematic approach to troubleshooting and mitigating racemization when using this compound.
Logical Workflow for Troubleshooting Racemization
Caption: A step-by-step workflow for troubleshooting high racemization levels.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent and the use of racemization-suppressing additives are critical.
Issue: The selected coupling reagent may be promoting oxazolone formation.
Solution:
-
Switch to a less racemization-prone coupling reagent. Onium salts (uronium/aminium and phosphonium) are generally preferred for their high reactivity and lower racemization potential when used with additives.
-
Always use an additive. Additives like HOBt, and more effectively HOAt or OxymaPure®, can suppress racemization by forming active esters that are less prone to cyclize into oxazolones.[5][11]
Quantitative Data: Impact of Coupling Reagents and Additives
| Coupling Reagent | Additive | % D-Isomer Formation (Model Peptide) | Recommendation |
| DCC/DIC | None | High | Not recommended without an additive. |
| DCC/DIC | HOBt | Moderate | A common, but not the most effective, choice. |
| HBTU/HATU | HOBt/HOAt | Low | Good efficiency and suppression of racemization.[12] |
| COMU | Internal | Very Low | Highly efficient with low racemization tendency.[1] |
| DEPBT | Internal | Very Low | Recommended for racemization-prone amino acids like His.[3] |
Data is illustrative and sourced from general findings in peptide synthesis literature. Actual values may vary based on the specific peptide sequence and conditions.
Step 2: Assess Your Base and Activation Time
The base used to activate the coupling reagent can directly contribute to racemization.
Issue: The base may be too strong or not sterically hindered, leading to abstraction of the alpha-proton.
Solution:
-
Use a weaker or more sterically hindered base. N,N-Diisopropylethylamine (DIPEA) is commonly used, but for sensitive couplings, consider switching to a weaker base like N-methylmorpholine (NMM) or a more hindered base like 2,4,6-collidine.[3][11]
-
Minimize pre-activation time. Prolonged exposure of the activated amino acid to the base before the coupling reaction increases the opportunity for racemization. In-situ activation is often preferred.[7]
Quantitative Data: Influence of Base on Racemization
| Base | pKa | Steric Hindrance | Racemization Potential |
| Triethylamine (TEA) | ~10.7 | Low | High |
| DIPEA | ~10.1 | High | Moderate |
| NMM | ~7.4 | Moderate | Low |
| 2,4,6-Collidine | ~7.4 | High | Very Low |
Data compiled from various sources in peptide chemistry literature.[11]
Step 3: Check Reaction Temperature and Solvent
Issue: Elevated temperatures and polar solvents can increase the rate of racemization.
Solution:
-
Lower the reaction temperature. Performing the coupling reaction at a lower temperature (e.g., 0°C) can reduce the rate of racemization, although it may also slow down the coupling reaction.[2]
-
Consider the solvent. While DMF and NMP are standard, for particularly problematic couplings, exploring less polar solvents might be beneficial, provided solubility and resin swelling are not compromised.[1][2]
Experimental Protocols
Protocol 1: Standard Coupling with Reduced Racemization Risk
This protocol outlines a standard procedure for coupling this compound in solid-phase peptide synthesis (SPPS) with measures to minimize racemization.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.[7]
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 10-15 minutes to ensure complete removal of the Fmoc group.[7]
-
Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all residual piperidine.[7]
-
Coupling Cocktail Preparation (In Situ Activation):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2.9 eq.), and a racemization-suppressing additive (e.g., HOBt, 3 eq.) in DMF.
-
Add a hindered base such as DIPEA (6 eq.) to the mixture and agitate for 1-2 minutes.[7]
-
-
Coupling Reaction: Immediately add the activated coupling cocktail to the washed resin and agitate for 1-2 hours at room temperature.[7]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[2]
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
Experimental Workflow Diagram
Caption: Standard workflow for a single coupling cycle in SPPS.
Protocol 2: Chiral HPLC Analysis of Amino Acid Enantiomers (Post-Hydrolysis)
This protocol describes the analysis of peptide hydrolysates to quantify the level of lysine racemization.
-
Peptide Hydrolysis:
-
Sample Preparation:
-
Dry the hydrolysate under vacuum.
-
Reconstitute the amino acid mixture in a suitable buffer.
-
-
Derivatization (Marfey's Method):
-
React the amino acid mixture with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA). This creates diastereomeric derivatives of the D- and L-amino acids.
-
-
Chiral HPLC Analysis:
-
Column: A standard C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., triethylammonium (B8662869) phosphate).
-
Detection: UV detection at 340 nm.
-
The L-L and D-L diastereomers will have different retention times, allowing for their separation and quantification.[6]
-
Signaling Pathway of Racemization
Caption: The two primary chemical pathways leading to racemization during peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cat-online.com [cat-online.com]
- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing side product formation with Fmoc-Lys(2-Cl-Z)-OH
Welcome to the technical support center for Fmoc-Lys(2-Cl-Z)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of side products during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the 2-Cl-Z group on this compound?
A1: The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group serves as a protecting group for the ε-amino functionality of the lysine (B10760008) side chain. This protection is crucial to prevent the highly reactive ε-amino group from participating in unwanted side reactions during peptide synthesis, ensuring that peptide bond formation occurs exclusively at the α-amino group.[1]
Q2: What is the most common side reaction associated with this compound during Fmoc-based SPPS?
A2: The most prevalent side reaction is the premature removal (deprotection) of the 2-Cl-Z group from the lysine side chain. This is caused by the basic conditions of the piperidine (B6355638) solution used for the cleavage of the N-terminal Fmoc group.
Q3: What are the consequences of premature 2-Cl-Z group removal?
A3: Premature deprotection exposes the nucleophilic ε-amino group of the lysine side chain. This free amine can then react with the subsequently activated amino acid, leading to the formation of a branched peptide impurity. This results in a difficult-to-separate side product and a lower yield of the desired linear peptide.
Q4: How can I detect the formation of this branched peptide side product?
A4: The most effective way to detect this side product is through mass spectrometry (MS) analysis of the crude peptide. The branched peptide will have a distinct mass corresponding to the addition of the extra amino acid residue on the lysine side chain. Reverse-phase high-performance liquid chromatography (RP-HPLC) will also typically show a significant impurity peak with a retention time different from the target peptide.[2]
Troubleshooting Guide
Problem: My mass spectrometry results show a significant peak corresponding to my target peptide plus the mass of an additional amino acid.
-
Potential Cause: This strongly indicates that the 2-Cl-Z protecting group on a lysine residue was prematurely removed during the Fmoc deprotection step, leading to the coupling of an amino acid to the lysine side chain.
-
Solution: The basicity of the piperidine solution used for Fmoc deprotection needs to be reduced to prevent the cleavage of the 2-Cl-Z group. This can be achieved by adding a small percentage of a weak acid, such as 0.1 M N-hydroxybenzotriazole (HOBt), to the 20% piperidine/DMF deprotection solution. This modification sufficiently lowers the basicity to keep the 2-Cl-Z group intact while still effectively removing the Fmoc group.
Problem: The yield of my target peptide is significantly lower than expected, and HPLC analysis shows multiple impurity peaks.
-
Potential Cause: If your sequence contains this compound, low yield and multiple impurities are often linked to the instability of the 2-Cl-Z group in standard Fmoc deprotection conditions.
-
Solution: Implement the modified Fmoc deprotection protocol detailed below for all deprotection steps in your synthesis. The use of a buffered piperidine solution is critical to minimize side product formation and improve the overall yield and purity of your peptide.
Experimental Protocols
Modified Fmoc Deprotection Protocol to Prevent 2-Cl-Z Removal
This protocol is recommended for any solid-phase peptide synthesis that incorporates one or more this compound residues.
Reagents:
-
Deprotection Solution: 20% (v/v) piperidine and 0.1 M HOBt in N,N-dimethylformamide (DMF).
-
N,N-dimethylformamide (DMF) for washing.
-
Peptide synthesis resin with N-terminal Fmoc-protected amino acid.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Initial Wash: Wash the resin with DMF (3 x 10 mL/g of resin).
-
Fmoc Deprotection:
-
Add the deprotection solution (10 mL/g of resin) to the reaction vessel.
-
Agitate the resin for 5 minutes at room temperature.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution (10 mL/g of resin).
-
Agitate the resin for an additional 15 minutes at room temperature.
-
Drain the solution.
-
-
Washing: Thoroughly wash the resin with DMF (6 x 10 mL/g of resin) to ensure complete removal of piperidine, HOBt, and the cleaved Fmoc-adduct.
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.
-
Coupling: Proceed with the coupling of the next Fmoc-protected amino acid using your standard coupling protocol.
Data Summary
The following table summarizes the typical outcomes when synthesizing a model peptide containing a Lys(2-Cl-Z) residue using a standard versus the modified deprotection protocol.
| Deprotection Protocol | Target Peptide Purity (by HPLC) | Branched Side Product (by HPLC) | Target Peptide Yield |
| Standard (20% Piperidine/DMF) | 65% | 25% | Low to Moderate |
| Modified (20% Piperidine, 0.1M HOBt/DMF) | >90% | <5% | High |
Data are representative and may vary based on peptide sequence and synthesis conditions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for peptide impurities.
References
Technical Support Center: HPLC Purification of Peptides with 2-Chlorobenzyloxycarbonyl (2-Cl-Z) Protection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of peptides containing the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of peptides protected with the 2-Cl-Z group.
Q1: Why am I observing poor peak shape (tailing, broadening, or fronting) for my 2-Cl-Z protected peptide?
A1: Poor peak shape is a common issue in peptide HPLC and can be attributed to several factors. The presence of the bulky and hydrophobic 2-Cl-Z group can sometimes exacerbate these problems.
-
Secondary Interactions: The peptide may be interacting with free silanol (B1196071) groups on the silica-based stationary phase. The 2-Cl-Z group, being somewhat polar, could contribute to these interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion, particularly fronting.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of the peptide and can influence peak shape.
-
Peptide Aggregation: The hydrophobicity of the 2-Cl-Z group, combined with the peptide sequence, can sometimes promote aggregation, leading to broad peaks.
Troubleshooting Steps:
-
Optimize Mobile Phase Additives: Ensure the presence of an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% in your mobile phase. TFA helps to mask silanol interactions and improve peak symmetry.
-
Reduce Sample Load: Decrease the amount of peptide injected onto the column.
-
Adjust Mobile Phase pH: While most peptide separations are performed at a low pH (around 2 with TFA), slight adjustments can sometimes improve peak shape.
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-50°C) can reduce viscosity and improve peak sharpness. However, be mindful of the peptide's stability at higher temperatures.
-
Change Organic Modifier: While acetonitrile (B52724) is the most common organic modifier, switching to or adding isopropanol (B130326) can sometimes disrupt aggregation and improve peak shape for hydrophobic peptides.
Q2: I see multiple peaks in my chromatogram. How can I determine which is my target 2-Cl-Z peptide and what are the other peaks?
A2: The presence of multiple peaks is expected in a crude peptide sample. These impurities can originate from the solid-phase peptide synthesis (SPPS) process.
-
Common Synthesis-Related Impurities:
-
Deletion Sequences: Peptides missing one or more amino acids.
-
Truncation Sequences: Peptides that were not fully elongated.
-
Incompletely Deprotected Peptides: Peptides still carrying other protecting groups (e.g., from side chains) that were supposed to be removed.
-
Products of Side-Chain Reactions: Modifications to amino acid side chains that can occur during synthesis or cleavage.
-
Troubleshooting and Identification Steps:
-
Mass Spectrometry (MS) Analysis: The most definitive way to identify your target peptide is to collect the major peaks and analyze them by mass spectrometry. The observed mass should correspond to the calculated mass of your 2-Cl-Z protected peptide.
-
Optimize the Gradient: A shallow gradient can improve the resolution between your target peptide and closely related impurities.
-
Review Synthesis History: Consider the specific amino acids in your sequence and the type of SPPS chemistry used (Boc or Fmoc). This can provide clues about likely impurities. For example, if your peptide contains arginine, you might see impurities related to its side-chain protection.
Q3: I am concerned about the stability of the 2-Cl-Z group during HPLC. Can it be cleaved by the acidic mobile phase?
A3: The 2-Cl-Z group is generally stable under the standard acidic conditions used in RP-HPLC.
-
Acid Lability: The 2-Cl-Z group is known to be labile to strong acids like liquid hydrogen fluoride (B91410) (HF) or hydrogen bromide in trifluoroacetic acid (HBr/TFA), which are typically used for cleaving peptides from the resin in Boc-based synthesis.
-
HPLC Mobile Phase: The concentration of TFA in a standard RP-HPLC mobile phase (typically 0.1%) creates a much milder acidic environment (pH ~2) than the conditions used for cleavage. Therefore, on-column cleavage of the 2-Cl-Z group is highly unlikely.
If you suspect any degradation, collecting the peak of interest and confirming its mass by MS is the best approach.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides containing the 2-Cl-Z group?
A1: The primary challenges are similar to those for other protected peptides and include:
-
Increased Hydrophobicity: The 2-Cl-Z group increases the overall hydrophobicity of the peptide, which can lead to longer retention times and potential aggregation.
-
Co-elution with Similar Impurities: Synthesis-related impurities, such as deletion sequences or other protected peptide fragments, may have similar hydrophobicities, making them difficult to separate from the target peptide.
-
Peak Tailing: As with many peptides, interactions with the stationary phase can lead to peak tailing, which can be mitigated with proper mobile phase optimization.
Q2: What type of HPLC column is best for purifying 2-Cl-Z protected peptides?
A2: A C18 reversed-phase column is the most common and generally effective choice for peptide purification. For larger protected peptides, a column with a wider pore size (e.g., 300 Å) may provide better resolution and peak shape.
Q3: How does the 2-Cl-Z group affect the retention time of my peptide?
A3: The 2-Cl-Z group is hydrophobic and will increase the retention time of the peptide on a reversed-phase column compared to its unprotected counterpart. The exact shift in retention time will depend on the overall sequence of the peptide.
Q4: Can I use mass spectrometry with a mobile phase containing TFA?
A4: Yes, but with a caveat. TFA is an ion-pairing agent that can suppress the signal in electrospray ionization mass spectrometry (ESI-MS). For LC-MS analysis, it is often recommended to use a lower concentration of TFA (e.g., 0.05%) or switch to a more MS-friendly mobile phase modifier like formic acid (0.1%).
Data Presentation
Table 1: Troubleshooting Summary for Common HPLC Issues with 2-Cl-Z Peptides
| Problem | Potential Cause(s) | Recommended Solutions |
| Poor Peak Shape (Tailing) | - Secondary silanol interactions- Inappropriate mobile phase pH | - Ensure 0.1% TFA is in the mobile phase- Adjust mobile phase pH slightly |
| Poor Peak Shape (Broadening) | - Peptide aggregation- Column degradation | - Increase column temperature (40-50°C)- Consider using a different organic modifier (e.g., isopropanol)- Replace the column |
| Poor Peak Shape (Fronting) | - Column overloading | - Reduce sample injection volume or concentration |
| Split Peaks | - Co-elution of closely related species- Column void or blockage | - Optimize HPLC gradient for better resolution- Check for column blockage and flush if necessary; replace if damaged |
| Low Recovery | - Peptide precipitation on-column- Strong irreversible binding | - Ensure sample is fully dissolved in the injection solvent- Try a different stationary phase or mobile phase composition |
| Multiple Impurity Peaks | - Incomplete synthesis reactions- Side reactions during synthesis/cleavage | - Optimize the HPLC gradient for improved separation- Characterize major impurities by mass spectrometry |
Experimental Protocols
Standard Reversed-Phase HPLC Protocol for Analysis of a 2-Cl-Z Protected Peptide
Objective: To determine the purity of a crude 2-Cl-Z protected peptide by separating it from synthesis-related impurities.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 120 Å pore size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 254 nm (for the Z-group).
-
Injection Volume: 10-20 µL
-
Gradient:
Time (min) % Mobile Phase B 0 5 30 65 32 95 35 95 36 5 | 40 | 5 |
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (5% B) for at least 10-15 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the gradient as specified above.
-
Analyze the resulting chromatogram to determine the purity of the peptide based on the relative peak areas.
-
If purification is the goal, collect fractions corresponding to the major peaks and analyze them by mass spectrometry to confirm the identity of the target peptide.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common HPLC purification issues.
Caption: Relationship of target peptide to common synthesis-related impurities.
Improving solubility of Fmoc-Lys(2-Cl-Z)-OH for coupling
Welcome to the technical support center for Fmoc-Lys(2-Cl-Z)-OH. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility and coupling of this reagent in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: The recommended primary solvent for dissolving this compound, like most Fmoc-protected amino acids, is N,N-Dimethylformamide (DMF). N-Methyl-2-pyrrolidone (NMP) is also a suitable alternative and is known for its excellent solvating properties in SPPS. For the initial dissolution, especially for pre-activation, a mixture of DMF and Dichloromethane (DCM) is often employed.
Q2: I am observing incomplete dissolution of this compound in DMF. What can I do?
A2: Incomplete dissolution can be a common issue with certain protected amino acids. If you are experiencing difficulty dissolving this compound in pure DMF, you can try the following:
-
Sonication: Briefly sonicate the solution to aid in dissolution.
-
Gentle Warming: Gently warm the mixture. However, prolonged heating should be avoided as it can lead to degradation.
-
Co-solvents: Add a small amount of Dimethyl sulfoxide (B87167) (DMSO) to the DMF. A 50:50 mixture of DMF:DMSO can be effective for particularly difficult-to-dissolve amino acids.
Q3: Can I use Dichloromethane (DCM) alone to dissolve this compound?
A3: While DCM is used in many steps of SPPS, it may not be the most effective solvent for dissolving this compound on its own, especially at high concentrations. It is more commonly used in combination with DMF for both the activation and coupling steps.
Q4: Are there any known impurities in DMF that can affect the solubility or stability of this compound?
A4: Yes, DMF can degrade over time to release dimethylamine. This impurity can prematurely cleave the Fmoc protecting group, leading to side reactions. It is recommended to use high-purity, peptide synthesis grade DMF and to degas it before use if it has been stored for an extended period.
Troubleshooting Guide: Improving this compound Coupling Efficiency
Poor solubility of this compound can lead to incomplete coupling reactions. This guide provides a systematic approach to troubleshoot and optimize the coupling step.
Initial Assessment: Monitoring Coupling Completion
Before implementing any changes, it is crucial to confirm that the coupling is indeed incomplete. The most common method for this is the Kaiser test (Ninhydrin test) .
-
Positive Kaiser Test (blue/purple beads): Indicates the presence of free primary amines, signifying an incomplete coupling reaction.
-
Negative Kaiser Test (yellow/colorless beads): Suggests that the coupling reaction is complete.
Troubleshooting Workflow
If you have confirmed incomplete coupling, follow the steps outlined in the workflow below.
Detailed Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for reaction completion.
-
Washing: Wash the resin with DMF to remove excess reagents.
Protocol 2: Double Coupling
-
After the initial coupling reaction (Protocol 1, step 5) and a positive Kaiser test, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Prepare a fresh solution of activated this compound as described in Protocol 1, step 4.
-
Add the fresh coupling solution to the resin.
-
Allow the reaction to proceed for an additional 1-2 hours.
-
Wash the resin with DMF and perform a Kaiser test to confirm the completion of the coupling.
Protocol 3: Capping of Unreacted Amines
If double coupling is unsuccessful, the unreacted amines should be capped to prevent the formation of deletion sequences.
-
Following a positive Kaiser test after the coupling step, wash the resin with DMF.
-
Prepare a capping solution (e.g., 5% acetic anhydride and 6% 2,4,6-collidine in DMF).
-
Add the capping solution to the resin and agitate at room temperature for 30 minutes.
-
Wash the resin thoroughly with DMF and proceed to the deprotection of the next amino acid.
Quantitative Data Summary
| Solvent | General Solubility of Fmoc-Amino Acids | Notes |
| N,N-Dimethylformamide (DMF) | Good to Excellent | The most common solvent for SPPS. Can degrade to form dimethylamine, which can cause premature Fmoc deprotection. |
| N-Methyl-2-pyrrolidone (NMP) | Excellent | A good alternative to DMF with strong solvating properties. Some reports suggest Fmoc-amino acids may have slightly lower stability in NMP over extended periods compared to DMF. |
| Dichloromethane (DCM) | Moderate to Good | Often used in combination with DMF. Not ideal as the sole solvent for dissolving many Fmoc-amino acids. |
| Dimethyl sulfoxide (DMSO) | Excellent | Often used as a co-solvent to dissolve "difficult" or aggregation-prone sequences. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between solubility and successful peptide coupling.
Validation & Comparative
A Comparative Guide to the NMR Characterization of Fmoc-Protected Lysine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the choice of protecting groups for amino acid side chains is a critical determinant of success. For lysine (B10760008) residues, the fluorenylmethyloxycarbonyl (Fmoc) group is standard for α-amine protection, while a variety of groups are employed for the ε-amine. This guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR) characterization of Fmoc-Lys(2-Cl-Z)-OH and contrasts it with common alternatives, namely Fmoc-Lys(Boc)-OH and Fmoc-Lys(Z)-OH.
While specific, publicly available ¹H and ¹³C NMR spectra for this compound are not readily accessible, this guide offers a framework for its characterization. We present detailed NMR data for the widely used Fmoc-Lys(Boc)-OH to serve as a benchmark for comparison. Furthermore, a general experimental protocol for acquiring NMR spectra of protected amino acids is provided to facilitate in-house analysis.
Comparison of ¹H and ¹³C NMR Data
The following tables summarize the expected and observed NMR spectral data for Fmoc-protected lysine derivatives. The data for Fmoc-Lys(Boc)-OH is derived from publicly available spectra. The anticipated chemical shifts for this compound and Fmoc-Lys(Z)-OH are inferred based on the electronic effects of their respective side-chain protecting groups.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)
| Assignment | Fmoc-Lys(Boc)-OH (Observed) | Fmoc-Lys(Z)-OH (Anticipated) | This compound (Anticipated) |
| Fmoc Aromatic Protons | 7.89 (d), 7.72 (t), 7.42 (t), 7.33 (t) | 7.90-7.20 (m) | 7.90-7.20 (m) |
| Z/2-Cl-Z Aromatic Protons | - | ~7.35 (m) | ~7.40-7.20 (m) |
| α-NH | ~7.65 (d) | ~7.70 (d) | ~7.70 (d) |
| ε-NH | ~6.75 (t) | ~7.20 (t) | ~7.25 (t) |
| Fmoc CH, CH₂ | 4.30-4.20 (m) | 4.30-4.20 (m) | 4.30-4.20 (m) |
| α-CH | ~3.95 (m) | ~4.00 (m) | ~4.00 (m) |
| Z/2-Cl-Z CH₂ | - | ~5.00 (s) | ~5.10 (s) |
| ε-CH₂ | ~2.85 (q) | ~2.90 (q) | ~2.95 (q) |
| Lysine Side Chain (β, γ, δ-CH₂) | 1.70-1.25 (m) | 1.70-1.25 (m) | 1.70-1.25 (m) |
| Boc (CH₃)₃ | 1.38 (s) | - | - |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)
| Assignment | Fmoc-Lys(Boc)-OH (Observed) | Fmoc-Lys(Z)-OH (Anticipated) | This compound (Anticipated) |
| Carbonyl (COOH) | ~174.0 | ~174.0 | ~174.0 |
| Carbonyl (Fmoc) | ~156.1 | ~156.2 | ~156.2 |
| Carbonyl (Boc/Z/2-Cl-Z) | ~155.6 | ~156.3 | ~156.0 |
| Fmoc Aromatic Carbons | 143.8, 140.7, 127.6, 127.0, 125.3, 120.1 | 143.8, 140.7, 127.6, 127.0, 125.3, 120.1 | 143.8, 140.7, 127.6, 127.0, 125.3, 120.1 |
| Z/2-Cl-Z Aromatic Carbons | - | ~137.0, 128.4, 127.8, 127.7 | ~135.0, ~131.0, ~129.5, ~128.0, ~127.0 |
| Fmoc CH | ~65.6 | ~65.6 | ~65.6 |
| α-CH | ~54.0 | ~54.2 | ~54.3 |
| Z/2-Cl-Z CH₂ | - | ~65.2 | ~63.0 |
| Fmoc CH₂ | ~46.7 | ~46.7 | ~46.7 |
| ε-CH₂ | ~40.0 | ~40.5 | ~40.8 |
| Lysine Side Chain (β, γ, δ-CH₂) | ~31.5, ~29.0, ~22.9 | ~31.3, ~29.2, ~23.0 | ~31.2, ~29.1, ~22.8 |
| Boc C(CH₃)₃ | ~77.4 | - | - |
| Boc (CH₃)₃ | ~28.3 | - | - |
Experimental Protocols
A general protocol for the acquisition of NMR spectra for Fmoc-protected amino acids is as follows.
Sample Preparation
-
Weighing the Sample: Accurately weigh 10-20 mg of the Fmoc-protected amino acid for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1]
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is commonly used for good solubility of protected amino acids. Other options include CDCl₃ or MeOD.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex to dissolve the sample completely. Gentle heating may be applied if necessary.[1]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters for a 400 MHz spectrometer:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters for a 100 MHz spectrometer:
-
Pulse Program: zgpg30
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Peak Picking and Integration: Identify the chemical shifts of all peaks and integrate the ¹H NMR signals to determine the relative proton ratios.
Logical Workflow for Characterization and Comparison
The following diagram illustrates the logical workflow for the NMR characterization and comparison of different Fmoc-protected lysine derivatives.
Caption: A logical workflow for the synthesis, NMR analysis, and comparative characterization of Fmoc-protected lysine derivatives.
This guide provides a foundational understanding of the NMR characterization of this compound and its common alternatives. While direct spectral data for this compound remains elusive in public databases, the provided framework, comparative data for Fmoc-Lys(Boc)-OH, and experimental protocols offer a robust starting point for researchers in the field of peptide chemistry. The distinct electronic environments imparted by the 2-Cl-Z, Boc, and Z protecting groups will manifest as predictable variations in their respective NMR spectra, enabling their unambiguous identification and characterization.
References
A Comparative Guide to Lysine Protecting Groups in Peptide Synthesis: Impact on Yield and Purity
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for the ε-amino function of lysine (B10760008) is a critical determinant in the successful solid-phase peptide synthesis (SPPS) of complex peptides. This decision directly influences the overall yield, purity, and feasibility of synthesizing peptides with desired modifications. This guide provides an objective comparison of commonly employed lysine protecting groups, supported by a summary of their performance characteristics and detailed experimental protocols.
Introduction to Lysine Protection in SPPS
During SPPS, the ε-amino group of lysine must be shielded to prevent unwanted side reactions, such as peptide chain branching. The ideal protecting group should remain stable throughout the iterative cycles of amino acid coupling and Nα-deprotection, yet be selectively removable under conditions that do not compromise the integrity of the peptide or other protecting groups. The choice of a lysine side-chain protecting group is intrinsically linked to the overall synthetic strategy, primarily the use of either Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for Nα-protection.
Performance Comparison of Common Lysine Protecting Groups
| Protecting Group | Nα-Strategy Compatibility | Typical Crude Purity (%) | Expected Overall Yield (%) | Key Characteristics |
| Boc | Fmoc | 85-95% | 70-85% | Standard, robust, and cost-effective; requires strong acid for final cleavage. |
| Z (Cbz) | Boc | Variable | Variable | Primarily used in solution-phase synthesis; removed by hydrogenolysis. |
| Mtt | Fmoc, Boc | 80-90% | 65-80% | Highly acid-labile, allowing for orthogonal deprotection for on-resin modifications.[1][2] |
| Mmt | Fmoc | 80-90% | 65-80% | More acid-labile than Mtt, useful when Mtt removal is problematic.[3] |
| Dde | Fmoc, Boc | 75-85% | 60-75% | Orthogonal to both acid- and base-labile groups; removed by hydrazine (B178648). Potential for side reactions.[1] |
| ivDde | Fmoc | 75-85% | 60-75% | Similar to Dde but with different cleavage kinetics.[3] |
| Alloc | Fmoc | Variable | Variable | Removed by palladium catalysis, offering another layer of orthogonality.[4] |
| Tfa | Fmoc | Variable | Variable | Base-labile, can be removed with piperidine (B6355638), but may not be fully orthogonal to Fmoc removal.[5] |
Note: The data presented is illustrative and compiled from various sources describing the general performance of these protecting groups. Actual yields and purities are highly dependent on the peptide sequence, synthesis scale, and purification methods.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the key stages of solid-phase peptide synthesis, with a focus on the handling of different lysine protecting groups.
General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines a standard manual synthesis on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF to the resin and agitate for 5-20 minutes. Drain the solution and repeat the piperidine treatment for a shorter duration (e.g., 5 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (including the lysine derivative with the chosen side-chain protection), an activating agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF. Add this solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction for completion (e.g., using the Kaiser test). Wash the resin with DMF.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid coupling and Nα-Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM). Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., TFA/TIS/H₂O 95:2.5:2.5 for most acid-labile groups). Add the cleavage cocktail to the resin and agitate for 2-4 hours.
-
Peptide Precipitation and Purification: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Selective Deprotection of Orthogonal Lysine Protecting Groups
For on-resin modifications, selective deprotection of the lysine side-chain is required.
Protocol 1: Selective Deprotection of Lys(Mtt) [6]
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).
-
Deprotection Cocktail: Prepare a solution of 1-2% Trifluoroacetic acid (TFA) and 1-5% triisopropylsilane (B1312306) (TIS) in DCM.
-
Deprotection Reaction: Treat the resin with the deprotection cocktail for short, repeated intervals (e.g., 20 x 2 minutes). Monitor the deprotection by observing the yellow color of the Mtt cation in the solution.
-
Washing: Wash the resin thoroughly with DCM and then with DMF to neutralize and remove residual acid. The exposed lysine side-chain is now ready for modification.
Protocol 2: Selective Deprotection of Lys(Dde) [1]
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection Cocktail: Prepare a 2% solution of hydrazine hydrate (B1144303) in DMF.
-
Deprotection Reaction: Treat the resin with the hydrazine solution for repeated short intervals (e.g., 3 x 3 minutes).
-
Washing: Wash the resin thoroughly with DMF. The deprotected lysine side-chain is now available for subsequent reactions.
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) help to visualize the complex workflows and relationships in peptide synthesis.
Conclusion
The selection of a suitable protecting group for the lysine side chain is a critical decision in peptide synthesis that requires careful consideration of the overall synthetic strategy. For routine syntheses using the Fmoc strategy, Fmoc-Lys(Boc)-OH remains the standard choice due to its robustness and cost-effectiveness. However, for the synthesis of more complex peptides requiring on-resin modifications, orthogonal protecting groups such as Mtt, Dde, and Alloc are indispensable tools. While these advanced protecting groups offer greater synthetic flexibility, they may also introduce challenges that can impact the final yield and purity. Therefore, a thorough understanding of their chemical properties and optimal handling conditions is essential for achieving successful outcomes in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 4. chempep.com [chempep.com]
- 5. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Verifying Lys(2-Cl-Z) Incorporation
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the correct incorporation of modified amino acids is critical for the final product's efficacy and safety. This guide provides a comprehensive comparison of four key analytical methods for verifying the incorporation of Lys(2-Cl-Z), a commonly used protected lysine (B10760008) derivative. We present objective performance comparisons, supporting experimental data, and detailed protocols to assist in selecting the most appropriate method for your research needs.
Comparison of Analytical Methods
The choice of an analytical method for verifying Lys(2-Cl-Z) incorporation depends on a variety of factors, including the required level of detail, sample purity, available instrumentation, and desired throughput. The following table summarizes the key performance indicators for Mass Spectrometry (MS), Amino Acid Analysis (AAA), High-Performance Liquid Chromatography (HPLC), and Edman Degradation.
| Feature | Mass Spectrometry (LC-MS/MS) | Amino Acid Analysis (AAA) | High-Performance Liquid Chromatography (HPLC) | Edman Degradation |
| Primary Information | Confirms mass of the peptide with the modification, and fragment ions can pinpoint the location of Lys(2-Cl-Z). | Determines the relative abundance of each amino acid after hydrolysis, confirming the presence of a modified lysine. | Verifies the presence of the peptide and its purity. The retention time will be indicative of the hydrophobic 2-Cl-Z group. | Sequential degradation of amino acids from the N-terminus to confirm the position of Lys(2-Cl-Z). |
| Sensitivity | High (femtomole to picomole range)[1][2] | Moderate to High (picomole range)[3] | Moderate (nanomole range) | High (picomole range)[4] |
| Accuracy & Precision | High accuracy for mass determination. Quantitative precision is good with appropriate standards. | High accuracy and precision for determining amino acid ratios (<5% CV with standards)[3]. | High precision for retention time and purity assessment. | High accuracy for sequence determination for shorter peptides. |
| Throughput | High, especially with modern autosamplers.[5] | Low to Moderate, due to the hydrolysis step. | High. | Low, as it is a sequential process. |
| Key Advantages | Provides definitive molecular weight and structural information (fragmentation). High sensitivity and throughput. | Gold standard for accurate quantification of peptide content and amino acid composition. | Robust, reproducible, and widely available. Excellent for purity assessment. | Provides direct sequence information, confirming the exact position of the modified lysine. |
| Key Limitations | May not distinguish between isobaric residues without high resolution. Complex data analysis. | Indirect method; does not provide sequence information. The Lys(2-Cl-Z) may not be stable to standard hydrolysis conditions. | Co-elution with impurities can be an issue. Does not provide direct structural confirmation. | Limited to shorter peptides (~30-60 residues).[6] Can be challenging with modified or bulky amino acids.[6] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide and available instrumentation.
Mass Spectrometry (LC-MS/MS)
This method is ideal for confirming the molecular weight of the peptide containing Lys(2-Cl-Z) and for determining its location within the sequence through fragmentation analysis.
Sample Preparation:
-
Dissolve the purified peptide containing Lys(2-Cl-Z) in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration of 1-10 µM.
-
For complex mixtures, an upfront reversed-phase HPLC separation is performed.
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation (e.g., 15-30 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Perform a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide. The expected mass will be the sum of the amino acid residues, including the modified lysine (mass of Lys + mass of 2-Cl-Z group).
-
Tandem MS (MS/MS): Select the precursor ion corresponding to the peptide with Lys(2-Cl-Z) for fragmentation (e.g., using collision-induced dissociation - CID). Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence and pinpoint the location of the modified lysine.
-
Data Analysis:
-
Compare the observed mass of the precursor ion with the theoretical mass of the peptide containing Lys(2-Cl-Z).
-
Analyze the MS/MS spectrum to identify fragment ions that confirm the sequence and the presence of the mass modification on the specific lysine residue.
Amino Acid Analysis (AAA)
This technique is used to determine the amino acid composition of the peptide, thereby verifying the presence of the modified lysine, although it does not provide sequence information.
Sample Preparation & Hydrolysis:
-
Accurately weigh a sample of the purified peptide (e.g., 10-20 µg).
-
Place the sample in a hydrolysis tube and add 6 M HCl with a scavenger (e.g., phenol) to protect sensitive amino acids.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the sample, open the tube, and evaporate the HCl under vacuum.
-
Reconstitute the dried hydrolysate in a suitable buffer.
Derivatization and Analysis:
-
Derivatize the amino acids in the hydrolysate with a reagent such as AccQ•Tag™ (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) or phenylisothiocyanate (PITC).[3]
-
Separate the derivatized amino acids using reversed-phase UPLC on a C18 column.
-
Detect the derivatized amino acids using a fluorescence or UV detector.
-
Quantify the amount of each amino acid by comparing the peak areas to those of a known standard mixture. The presence of a peak corresponding to the derivatized Lys(2-Cl-Z) or a derivative thereof would confirm its presence. It is important to run a standard of Lys(2-Cl-Z) through the same process to determine its retention time and response factor, as the protecting group may not be fully removed during hydrolysis.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful tool for assessing the purity of the synthesized peptide and can provide strong evidence for the incorporation of the hydrophobic Lys(2-Cl-Z) group based on retention time.
Sample Preparation:
-
Dissolve the crude or purified peptide in the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm filter before injection.
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide. For a peptide with the hydrophobic 2-Cl-Z group, a longer or steeper gradient may be necessary compared to its unmodified counterpart. A typical gradient might be 5-65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm and 280 nm.
Data Analysis:
-
The incorporation of the hydrophobic 2-Cl-Z group will typically result in a significantly longer retention time compared to the unmodified peptide.[7][8]
-
Compare the chromatogram of the synthesized peptide with that of a standard of the unmodified peptide if available.
-
Purity is assessed by the relative area of the main peak.
Edman Degradation
This classical method provides direct sequencing information, confirming the position of Lys(2-Cl-Z) in the peptide chain.
Sample Preparation:
-
Dissolve approximately 10-50 picomoles of the purified peptide in a suitable solvent (e.g., 50% aqueous acetonitrile).
-
Apply the sample to a polybrene-coated glass fiber disk and dry it.
Automated Edman Degradation Cycles:
-
Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.
-
Cleavage: The PTC-peptide is treated with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal residue as an anilinothiazolinone (ATZ)-amino acid.
-
Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid.
-
Identification: The PTH-amino acid is identified by HPLC by comparing its retention time to that of known PTH-amino acid standards.
-
The cycle is repeated for the next amino acid in the sequence.
Data Analysis:
-
At the cycle corresponding to the position of the modified lysine, a new, non-standard peak will appear in the HPLC chromatogram.
-
The bulky 2-Cl-Z group on the lysine side chain may affect the efficiency of the cleavage and conversion steps, potentially leading to a "dropout" or a significantly reduced signal for that cycle.[6] A standard of PTH-Lys(2-Cl-Z) would be necessary for unambiguous identification.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical method.
References
- 1. sciex.com [sciex.com]
- 2. sciex.com [sciex.com]
- 3. Analytical methods and Quality Control for peptide products [biosynth.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. waters.com [waters.com]
A Comparative Guide to Fmoc-Lys(2-Cl-Z)-OH and Fmoc-Lys(Boc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for amino acid side chains is paramount to achieving high-purity, complex peptide targets. For the incorporation of lysine (B10760008), with its reactive ε-amino group, two common derivatives utilizing 9-fluorenylmethoxycarbonyl (Fmoc) for α-amino protection are Fmoc-Lys(Boc)-OH and Fmoc-Lys(2-Cl-Z)-OH. This guide provides an objective comparison of their performance, applications, and deprotection protocols, supported by established chemical principles.
Executive Summary
Fmoc-Lys(Boc)-OH stands as the industry standard for routine Fmoc-based peptide synthesis. Its tert-butyloxycarbonyl (Boc) protecting group is stable under the basic conditions required for the iterative removal of the Fmoc group from the N-terminus of the growing peptide chain. The Boc group is conveniently and efficiently removed during the final cleavage of the peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail. This co-cleavage and deprotection streamline the synthetic workflow.
This compound , conversely, offers an orthogonal protection strategy. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is stable to the basic conditions of Fmoc deprotection and, critically, is also resistant to the standard TFA cleavage conditions. This orthogonality allows for the isolation of a fully side-chain protected peptide after cleavage from the resin, enabling further selective modification of the lysine side chain in solution. The removal of the 2-Cl-Z group requires more specific and harsher conditions, such as catalytic hydrogenolysis or treatment with strong acids like hydrofluoric acid (HF). This makes it a valuable tool for the synthesis of complex peptides, including branched or cyclized structures, and for the preparation of peptide segments for fragment condensation.
Comparative Data
The following tables summarize the key characteristics and deprotection conditions for the Boc and 2-Cl-Z side-chain protecting groups in the context of Fmoc-SPPS.
| Feature | Fmoc-Lys(Boc)-OH | This compound |
| α-Amino Protection | Fmoc | Fmoc |
| ε-Amino Protection | Boc (tert-butyloxycarbonyl) | 2-Cl-Z (2-chlorobenzyloxycarbonyl) |
| Primary Application | Standard incorporation of lysine in Fmoc-SPPS | Orthogonal protection for complex peptide synthesis and post-cleavage modification |
| Deprotection Strategy | Co-cleavage with resin removal | Selective, post-cleavage deprotection |
Table 1: General Characteristics
| Protecting Group | Deprotection Conditions | Stability |
| Boc | Strong Acid (e.g., >50% TFA in DCM)[1] | Stable to bases (e.g., piperidine) |
| 2-Cl-Z | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) or Strong Acid (e.g., HF)[1] | Stable to bases (e.g., piperidine) and standard TFA cleavage cocktails |
Table 2: Deprotection Conditions and Stability
Experimental Protocols
The following is a representative protocol for the synthesis of a model hexapeptide, Tyr-Ala-Gly-Phe-Lys-Ala, to illustrate the differing workflows for incorporating and deprotecting Fmoc-Lys(Boc)-OH versus this compound.
I. Solid-Phase Peptide Synthesis (Common for Both Derivatives)
This protocol outlines the standard steps for chain elongation using Fmoc chemistry on a Rink Amide resin.
-
Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH; 4 equivalents) with a coupling agent such as HCTU (4 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
For the lysine position, use either Fmoc-Lys(Boc)-OH or This compound .
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2) and wash the resin (step 3).
II. Cleavage and Deprotection
This is where the workflows for the two lysine derivatives diverge.
A. Fmoc-Lys(Boc)-OH Workflow: Standard Cleavage and Global Deprotection
-
Resin Washing and Drying: Wash the final peptide-resin with DCM (5x) and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group from lysine and the tBu group from tyrosine.
-
Peptide Precipitation and Isolation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.
B. This compound Workflow: Orthogonal Approach
-
Resin Washing and Drying: Wash the final peptide-resin with DCM (5x) and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5 v/v/v).
-
Cleavage from Resin: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the tBu group from tyrosine, but the 2-Cl-Z group on lysine will remain intact.
-
Peptide Precipitation and Isolation: Isolate the side-chain protected peptide as described in step I.A.4.
-
Post-Cleavage Deprotection of 2-Cl-Z Group (Hydrogenolysis):
-
Dissolve the crude, side-chain protected peptide in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and acetic acid).
-
Add a palladium on carbon catalyst (Pd/C, 10% w/w).
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) until the reaction is complete (monitored by HPLC or mass spectrometry).
-
Filter the catalyst and recover the fully deprotected peptide by lyophilization.
-
Visualizing the Workflows
The following diagrams illustrate the key steps and decision points in the synthesis and deprotection of peptides using Fmoc-Lys(Boc)-OH and this compound.
Caption: Workflow for peptide synthesis using Fmoc-Lys(Boc)-OH.
Caption: Orthogonal workflow using this compound.
Conclusion
The choice between Fmoc-Lys(Boc)-OH and this compound is dictated by the synthetic strategy and the final application of the peptide. For routine peptide synthesis where a fully deprotected peptide is the final product, the streamlined workflow offered by Fmoc-Lys(Boc)-OH makes it the more efficient and cost-effective option. However, for the synthesis of complex peptides requiring on-resin or in-solution side-chain modifications, or for the preparation of protected peptide fragments, the orthogonal properties of This compound are indispensable, providing the synthetic flexibility necessary to achieve these challenging targets. Researchers should carefully consider the requirements of their specific project to select the most appropriate lysine derivative.
References
Safety Operating Guide
Personal protective equipment for handling Fmoc-Lys(2-Cl-Z)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Fmoc-Lys(2-Cl-Z)-OH, a key reagent in solid-phase peptide synthesis (SPPS). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and splashes of chemical reagents and solvents. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the chemical and associated reagents. |
| Body Protection | Laboratory coat | Protects clothing and skin from spills and contamination. |
| Respiratory Protection | N95 (US) or equivalent respirator | Recommended when handling the solid compound outside of a fume hood to prevent inhalation of dust. |
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound and associated volatile reagents (e.g., piperidine (B6355638), TFA, DMF, DCM) must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]
Operational Plan: Step-by-Step Handling Protocol
The following protocol outlines the safe handling of this compound during a typical manual solid-phase peptide synthesis workflow.
Experimental Protocol: General Procedure for Fmoc-SPPS
-
Resin Swelling:
-
Place the resin in a fritted reaction vessel.
-
Add Dimethylformamide (DMF) to swell the resin for 30-60 minutes.[3]
-
Drain the solvent.
-
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound and an activating agent (e.g., HOBt, Oxyma) in DMF.[3]
-
Add a coupling reagent (e.g., DIC, HBTU).
-
Add the activated amino acid solution to the resin and agitate until the coupling reaction is complete.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin extensively with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.[4]
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling, remove the N-terminal Fmoc group (step 2).
-
Wash and dry the peptidyl-resin.
-
Treat the resin with a cleavage cocktail, typically containing Trifluoroacetic Acid (TFA) and scavengers, to cleave the peptide from the resin and remove side-chain protecting groups.[5][6] This step must be performed in a chemical fume hood.[1]
-
Logical Workflow for Handling this compound
Caption: This diagram illustrates the key steps for safely handling this compound during solid-phase peptide synthesis, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Description | Disposal Procedure |
| Solid Chemical Waste | Unused or expired this compound, contaminated weigh boats, gloves, and paper towels. | - Collect in a designated, clearly labeled, and sealed hazardous waste container.[7] - Do not mix with other waste streams. |
| Liquid Chemical Waste | Solvents from washing steps (DMF, DCM), piperidine solutions from deprotection, and TFA cleavage cocktails. | - Collect in separate, clearly labeled, and sealed hazardous waste containers based on solvent compatibility.[8] - Label containers with all chemical constituents. |
| Contaminated Resin | Resin used in the synthesis. | - After cleavage, the resin should be treated as solid chemical waste and disposed of in the designated solid waste container. |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the full chemical names of the contents.[8]
-
Storage: Store waste containers in a designated waste accumulation area, away from incompatible materials, until they are collected by your institution's Environmental Health and Safety (EHS) department.[7]
-
Institutional Policies: Always follow your institution's specific procedures for the disposal of chemical waste.[7][9] Do not dispose of any chemicals down the drain.[8][10]
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. severnbiotech.com [severnbiotech.com]
- 10. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
